Product packaging for 2-Quinoxalinethiol(Cat. No.:CAS No. 6962-54-5)

2-Quinoxalinethiol

Cat. No.: B1303119
CAS No.: 6962-54-5
M. Wt: 162.21 g/mol
InChI Key: INQXGZFDGDSRIF-UHFFFAOYSA-N
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Description

2-Quinoxalinethiol is a useful research compound. Its molecular formula is C8H6N2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2S B1303119 2-Quinoxalinethiol CAS No. 6962-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQXGZFDGDSRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377048
Record name 2-Quinoxalinethiol
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-54-5
Record name 2-Quinoxalinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37406
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Record name 2-Quinoxalinethiol
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Record name 2-Quinoxalinethiol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinoxalinethiol, a pivotal heterocyclic compound, stands as a subject of significant interest in medicinal chemistry and materials science. Its nuanced chemical behavior is largely dictated by a fascinating interplay of thiol-thione tautomerism, which governs its reactivity, spectroscopic properties, and potential biological activity. This technical guide provides a comprehensive exploration of the chemical structure, synthesis, and tautomeric equilibrium of this compound. Detailed experimental protocols for its synthesis and spectroscopic characterization are presented, alongside a thorough analysis of its tautomeric forms. All quantitative data are systematically organized into tables for clarity and comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Chemical Structure and Tautomerism

This compound (also known as 2-mercaptoquinoxaline) is a bicyclic aromatic compound with the chemical formula C₈H₆N₂S. A key feature of its chemical identity is the existence of a tautomeric equilibrium between the thiol form (this compound) and the thione form (1H-quinoxaline-2-thione). This dynamic isomerism involves the migration of a proton between the sulfur atom and a nitrogen atom within the quinoxaline ring system.

Numerous spectroscopic and computational studies have consistently demonstrated that the thione tautomer is the predominant and more stable form in both solid and solution phases. This preference can be attributed to the greater thermodynamic stability of the amide-like functionality in the thione form compared to the enethiol structure of the thiol form.

Diagram 1: Thiol-Thione Tautomeric Equilibrium

Tautomerism cluster_thiol cluster_thione Thiol This compound (Thiol Form) Thione 1H-Quinoxaline-2-thione (Thione Form) Thiol_structure Thiol_structure Thione_structure Thione_structure Thiol_structure->Thione_structure H⁺ migration

Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.

Synthesis of 1H-Quinoxaline-2-thione

The synthesis of 1H-quinoxaline-2-thione is typically achieved through the condensation of o-phenylenediamine with an appropriate three-carbon carbonyl compound containing a leaving group, followed by thionation. A common and effective method involves the reaction of o-phenylenediamine with ethyl 2-chloroacetoacetate or a similar reagent to form a quinoxalin-2(1H)-one intermediate, which is subsequently converted to the corresponding thione.

Experimental Protocol: Synthesis of 1H-Quinoxaline-2-thione

This protocol outlines a representative two-step synthesis of 1H-quinoxaline-2-thione.

Step 1: Synthesis of 3-methylquinoxalin-2(1H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in ethanol (100 mL).

  • Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (16.45 g, 0.1 mol) dropwise with constant stirring.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-methylquinoxalin-2(1H)-one.

Step 2: Thionation to form 3-methyl-1H-quinoxaline-2-thione

  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer and a reflux condenser, place the 3-methylquinoxalin-2(1H)-one (16.0 g, 0.1 mol) and phosphorus pentasulfide (P₄S₁₀) (8.9 g, 0.04 mol) in dry pyridine (150 mL).

  • Reflux: Heat the mixture to reflux with vigorous stirring for 8-10 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of hydrogen sulfide gas.

  • Work-up: After the reflux period, cool the reaction mixture and pour it cautiously onto crushed ice (500 g).

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent such as ethanol or acetic acid to afford pure 3-methyl-1H-quinoxaline-2-thione.

Diagram 2: Synthetic Workflow

Synthesis_Workflow start o-Phenylenediamine + Ethyl 2-chloroacetoacetate reflux1 Reflux in Ethanol (4-6 hours) start->reflux1 intermediate 3-Methylquinoxalin-2(1H)-one reflux1->intermediate thionation Phosphorus Pentasulfide (P₄S₁₀) in Pyridine intermediate->thionation reflux2 Reflux (8-10 hours) thionation->reflux2 workup Pour onto Crushed Ice reflux2->workup product 3-Methyl-1H-quinoxaline-2-thione workup->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 1H-quinoxaline-2-thione.

Spectroscopic Characterization and Tautomeric Analysis

The tautomeric equilibrium of this compound is readily investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The spectra of the thione form are distinct from those expected for the thiol form, allowing for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the predominance of the thione tautomer.

  • ¹H NMR: The spectrum of 1H-quinoxaline-2-thione typically exhibits a broad singlet in the downfield region (around 12-14 ppm) corresponding to the N-H proton of the thioamide group. The absence of a signal in the typical S-H region (around 3-4 ppm) provides strong evidence against the presence of the thiol tautomer in significant concentrations. The aromatic protons of the quinoxaline ring system usually appear as a complex multiplet in the range of 7.0-8.5 ppm.

  • ¹³C NMR: The most diagnostic signal in the ¹³C NMR spectrum is that of the C=S carbon, which typically resonates in the range of 170-180 ppm. This is significantly different from the expected chemical shift of a C-S carbon in the thiol form.

Table 1: Representative NMR Data for 1H-Quinoxaline-2-thione

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~13.0br sN-H
7.2 - 8.0mAromatic C-H
¹³C~175.0sC=S
115 - 140mAromatic C

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule, further supporting the thione structure.

  • A strong absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the thioamide group.

  • The C=S stretching vibration typically appears as a medium to strong band in the range of 1100-1250 cm⁻¹.

  • The absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) is another strong indicator of the predominance of the thione tautomer.

Table 2: Key IR Absorption Frequencies for 1H-Quinoxaline-2-thione

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300Strong, BroadN-H Stretch
1600 - 1650MediumC=N Stretch
1450 - 1580StrongAromatic C=C Stretch
1100 - 1250Medium-StrongC=S Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of 1H-quinoxaline-2-thione is characterized by multiple absorption bands in the UV-Vis region, arising from π→π* and n→π* electronic transitions within the chromophoric system. The exact position and intensity of these bands are sensitive to the solvent polarity. In contrast, the thiol tautomer would be expected to have a significantly different absorption profile.

Table 3: Typical UV-Vis Absorption Maxima for 1H-Quinoxaline-2-thione

Solventλ_max 1 (nm) (ε, L·mol⁻¹·cm⁻¹)λ_max 2 (nm) (ε, L·mol⁻¹·cm⁻¹)Transition Type
Ethanol~290 (shoulder)~360π→π* / n→π
Chloroform~295 (shoulder)~365π→π / n→π*

Logical Framework for Tautomer Analysis

The determination of the predominant tautomer of this compound involves a logical progression of spectroscopic analysis and data interpretation.

Diagram 3: Logical Flow for Tautomer Determination

Tautomer_Analysis start Synthesized this compound Derivative nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir FTIR Spectroscopy start->ir uv_vis UV-Vis Spectroscopy start->uv_vis nmr_obs Observe N-H proton signal (~13 ppm) Observe C=S carbon signal (~175 ppm) Absence of S-H proton signal nmr->nmr_obs ir_obs Observe N-H stretch (~3200 cm⁻¹) Observe C=S stretch (~1200 cm⁻¹) Absence of S-H stretch ir->ir_obs uv_vis_obs Compare experimental λ_max with calculated spectra for both tautomers uv_vis->uv_vis_obs conclusion Conclusion: Predominance of 1H-Quinoxaline-2-thione Tautomer nmr_obs->conclusion ir_obs->conclusion uv_vis_obs->conclusion

Caption: Logical workflow for the spectroscopic determination of the dominant tautomer.

Conclusion

This compound predominantly exists as its thione tautomer, 1H-quinoxaline-2-thione, a fact substantiated by extensive spectroscopic evidence. This inherent structural feature is critical for understanding its chemical reactivity and for the rational design of novel derivatives with applications in drug discovery and materials science. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers and scientists working with this important class of heterocyclic compounds. A thorough grasp of its tautomeric behavior is paramount for harnessing the full potential of this compound and its analogs in various scientific disciplines.

An In-depth Technical Guide to the Physicochemical Properties of 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Quinoxalinethiol (also known as quinoxaline-2(1H)-thione), a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates key data on its structural, physical, and spectral characteristics. Detailed experimental protocols for its synthesis, purification, and analysis are outlined to support further research and development. The guide also touches upon the biological activities of quinoxaline derivatives, providing context for the potential applications of this compound in drug discovery.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural basis for a wide array of biologically active molecules. Their diverse pharmacological applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry. This compound, as a key intermediate and a bioactive molecule in its own right, warrants a detailed investigation of its physicochemical properties to facilitate its application in the design and synthesis of novel therapeutic agents. This guide aims to be a central resource for researchers by presenting a curated compilation of its properties, analytical methodologies, and potential biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties
PropertyValueSource
Molecular Formula C₈H₆N₂S[1]
Molecular Weight 162.21 g/mol [1]
Appearance Light yellow to yellow solid
Melting Point 192-195 °C
Boiling Point (Predicted) 307.0 ± 25.0 °C
Density (Predicted) 1.32 ± 0.1 g/cm³
pKa (Predicted) 8.70 ± 0.50
Solubility
SolventSolubility
Water Sparingly soluble
Ethanol Soluble
Methanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Dichloromethane Slightly soluble
Acetone Soluble
Thiol-Thione Tautomerism

This compound exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic evidence and quantum mechanical calculations suggest that the thione form, quinoxaline-2(1H)-thione, is the predominant tautomer in solution and the solid state.[2][3][4][5][6] This is a critical consideration for its reactivity and spectroscopic interpretation.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Chloroquinoxaline reaction Reflux (2-4h) start->reaction reagent NaSH in Ethanol reagent->reaction workup Acidification reaction->workup crude Crude this compound workup->crude recrystallization Recrystallization from Ethanol/Water crude->recrystallization filtration Vacuum Filtration recrystallization->filtration pure Pure this compound filtration->pure characterization_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation pure_sample Pure this compound uv_vis UV-Vis Spectroscopy pure_sample->uv_vis ir IR Spectroscopy (KBr) pure_sample->ir nmr NMR Spectroscopy (¹H & ¹³C) pure_sample->nmr uv_data λmax, Molar Absorptivity uv_vis->uv_data ir_data Functional Group Identification ir->ir_data nmr_data Structural Elucidation nmr->nmr_data signaling_pathway Quinoxaline_Derivatives Quinoxaline Derivatives Topo_II Topoisomerase II Quinoxaline_Derivatives->Topo_II inhibit HDAC6 HDAC6 Quinoxaline_Derivatives->HDAC6 inhibit Kinases Receptor Tyrosine Kinases Quinoxaline_Derivatives->Kinases inhibit DNA_Damage DNA Damage Topo_II->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest HDAC6->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Kinases->Proliferation_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Proliferation_Inhibition->Apoptosis

References

Navigating the Solubility Landscape of 2-Quinoxalinethiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 2-Quinoxalinethiol in organic solvents. Understanding the solubility of this heterocyclic compound, a key scaffold in medicinal chemistry, is critical for its synthesis, purification, formulation, and biological screening. This document synthesizes available data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature, chemical databases, and technical datasheets reveals a notable scarcity of precise quantitative solubility data for this compound in a wide array of organic solvents. While qualitative descriptors are often found, specific measurements in formats such as g/100 mL or mol/L at various temperatures are not extensively reported. This data gap underscores the necessity for researchers to experimentally determine solubility in their specific solvent systems and conditions to ensure accuracy and reproducibility in their work.

Based on general principles of chemical interactions and the known properties of similar compounds, a qualitative assessment of this compound's solubility is presented below. It is crucial to recognize that this compound can exist in tautomeric equilibrium between the thiol and thione forms, which can influence its interaction with different solvents.

SolventClassExpected Qualitative SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2] Its ability to act as a hydrogen bond acceptor would facilitate interaction with the thiol group.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleSimilar to DMSO, DMF is a versatile polar aprotic solvent with a high dielectric constant, making it an excellent solvent for many organic compounds.[3][4][5][6]
Methanol, EthanolPolar ProticSoluble to Moderately SolubleThese alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the quinoxaline nitrogen atoms and the thiol/thione group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol.
AcetonePolar AproticModerately SolubleAcetone's polarity allows for dipole-dipole interactions, though it is a weaker solvent than DMSO or DMF.[7][8]
Chloroform, DichloromethaneHalogenatedSparingly SolubleThese solvents are less polar and primarily interact through weaker van der Waals forces. The presence of the polar quinoxaline ring and the thiol group limits solubility.
Toluene, HexaneNonpolarInsoluble to Very Sparingly SolubleAs nonpolar solvents, they lack the ability to form strong interactions with the polar functional groups of this compound, leading to poor solvation.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.

2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Desiccator

2.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium solubility is achieved. The exact time should be determined by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

  • Sample Withdrawal and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

2.3. Quantification

  • HPLC Method:

    • Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

    • Prepare a series of calibration standards of known concentrations.

    • Inject the diluted sample and the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • UV-Vis Spectrophotometry Method:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Prepare a series of calibration standards and measure their absorbance at λmax.

    • Construct a calibration curve according to the Beer-Lambert law.

    • Measure the absorbance of the appropriately diluted sample and calculate its concentration.

2.4. Calculation of Solubility

The solubility can be expressed in various units. For example, to calculate the solubility in mg/mL:

Solubility (mg/mL) = (Concentration from calibration curve [mg/mL]) × (Dilution factor)

Workflow and Visualization

The logical progression of the experimental determination of this compound solubility is depicted in the following workflow diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add Excess this compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Settle and Withdraw Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Dilute Sample for Analysis E->F G Quantify using HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound. Given the limited availability of quantitative data, the provided experimental protocol and workflow are intended to empower researchers to generate reliable and application-specific solubility data, thereby facilitating advancements in drug discovery and development.

References

Theoretical studies on the electronic properties of 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research on Topic

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I've formulated a multi-step plan. I'll search for articles providing quantitative electronic property data (HOMO-LUMO, ionization, etc.) for this compound, alongside methodologies. This will inform my technical guide's data tables and methodological summaries. I then plan Graphviz diagrams for structure, workflow, and property relationships. Finally, I will compile this into a comprehensive technical guide.

Unraveling Metal-Ligand Interactions: A Technical Guide to DFT Calculations for 2-Quinoxalinethiol Metal Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Density Functional Theory (DFT) in elucidating the metal binding properties of 2-Quinoxalinethiol. As a molecule of significant interest in medicinal chemistry and materials science, understanding its coordination behavior at the quantum level is crucial for the rational design of novel therapeutic agents and functional materials. This document outlines the key experimental and computational methodologies, presents quantitative data for analogous systems, and visualizes the theoretical and experimental workflows.

Introduction to this compound and its Metal Coordination

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiol group at the 2-position, yielding this compound, provides a versatile coordination site for metal ions. This molecule can exist in tautomeric forms, primarily the thione and thiol forms, which significantly influences its coordination chemistry. DFT calculations are an indispensable tool for determining the relative stabilities of these tautomers and predicting their binding modes with various metal centers.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound metal complexes are foundational steps that provide the real-world data for comparison with theoretical calculations.

General Synthesis of this compound Metal Complexes

A common synthetic route involves the reaction of this compound with a metal salt in a suitable solvent.

Materials:

  • This compound

  • Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Ethanol or Methanol

  • Base (e.g., triethylamine or sodium hydroxide, if deprotonation is required)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol.

  • If the thiol form is desired for coordination, add a stoichiometric amount of base to deprotonate the thiol group.

  • In a separate flask, dissolve the metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio) in 10 mL of ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the solution to cool to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Characterization

The synthesized complexes are typically characterized by a suite of spectroscopic techniques to determine their structure and bonding.

  • FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of C=N, C-S, and N-H bonds upon complexation.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

  • UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal center.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized complexes.

DFT Computational Methodology

DFT calculations provide detailed insights into the electronic structure, geometry, and energetics of this compound and its metal complexes.

Tautomerism of this compound

The initial step in the computational study is to determine the most stable tautomer of the free ligand. This compound can exist in the thione and thiol forms.

tautomerism cluster_thione Thione Form cluster_thiol Thiol Form Thione Thiol Thione->Thiol Proton Transfer Thiol->Thione

Caption: Tautomeric equilibrium between the thione and thiol forms of this compound.

DFT calculations are employed to optimize the geometry of each tautomer and calculate their relative energies to determine the predominant form in the gas phase and in solution.[1]

Geometry Optimization of Metal Complexes

The geometry of the metal complexes is optimized to find the most stable arrangement of the ligand around the metal center.

Typical Computational Parameters:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Functional: B3LYP is a widely used hybrid functional for transition metal complexes.[1][2]

  • Basis Set: A combination of basis sets is often used, such as 6-311++G(d,p) for non-metal atoms (C, H, N, S) and a LANL2DZ or SDD effective core potential for the metal ion.[3]

  • Solvation Model: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects.[1]

Workflow for DFT Calculations

The general workflow for performing DFT calculations on this compound metal complexes is as follows:

dft_workflow start Define Molecular Structure (Ligand Tautomers & Metal Complex) geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt No, Re-optimize properties Calculate Properties (Energies, Spectra, Orbitals) verify_min->properties Yes analysis Analyze Results & Compare with Experimental Data properties->analysis

Caption: A generalized workflow for DFT calculations on metal complexes.

Quantitative Data Presentation

Due to the limited availability of specific DFT data for this compound metal complexes in the current literature, the following tables present representative calculated data for analogous quinoxaline and thiol-containing metal complexes to illustrate the typical outputs of such studies. It is crucial to note that these values are for illustrative purposes and actual values for this compound complexes will vary.

Calculated Tautomer Stabilities

The relative energies of tautomers are critical for understanding which form is likely to coordinate to a metal. The thione form is often found to be more stable for similar heterocyclic thiols.[2]

Tautomer of a Related Heterocyclic ThiolMethodRelative Energy (kcal/mol)
Thione formB3LYP/6-311++G(d,p)0.00
Thiol formB3LYP/6-311++G(d,p)+2.50

Table 1: Illustrative relative energies of thione and thiol tautomers for a generic heterocyclic thiol, demonstrating the typical higher stability of the thione form.

Selected Optimized Geometrical Parameters

DFT calculations provide precise bond lengths and angles, which can be compared with experimental X-ray crystallography data if available.

ParameterM-N Bond Length (Å)M-S Bond Length (Å)N-M-S Bond Angle (°)
[Ni(L)₂] Complex 2.052.2085.0
[Cu(L)₂] Complex 2.022.2588.5
[Zn(L)₂] Complex 2.102.3083.2

Table 2: Representative calculated geometrical parameters for hypothetical divalent metal complexes of a bidentate N,S-donating quinoxaline-based ligand (L). These values are typical for such coordination environments.

Calculated Vibrational Frequencies

Comparison of calculated and experimental vibrational frequencies helps in the assignment of IR spectra and confirms the coordination mode.

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹, Scaled)
ν(C=N) of quinoxaline16201615
ν(C-S)750745
ν(M-N)450455
ν(M-S)380382

Table 3: A comparison of selected experimental and scaled calculated vibrational frequencies for a representative metal-thiolate complex, illustrating the good agreement typically achieved.[4]

Binding Energies

The binding energy indicates the stability of the metal-ligand bond. It is calculated as the difference between the total energy of the complex and the sum of the energies of the free metal ion and the ligand.[5]

Metal IonLigandBinding Energy (kcal/mol)
Ni²⁺Quinoxaline-thiolate-250
Cu²⁺Quinoxaline-thiolate-275
Zn²⁺Quinoxaline-thiolate-230

Table 4: Illustrative DFT-calculated binding energies for the interaction of divalent metal ions with a deprotonated quinoxaline-thiolate ligand. Note that the magnitude of the binding energy reflects the stability of the complex.

Relevance to Drug Development and Signaling Pathways

Quinoxaline derivatives have been investigated for their potential to modulate various signaling pathways implicated in cancer. While specific studies on this compound are limited, related structures have shown activity. For instance, indolo[2,3-b]quinoline derivatives have been found to modulate the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in colorectal cancer.[6][7]

signaling_pathway cluster_membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Quinoxaline Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibition

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for quinoxaline-based inhibitors.

DFT calculations, combined with molecular docking studies, can be employed to predict the binding affinity of this compound metal complexes to key proteins in such pathways, thereby guiding the design of more potent and selective therapeutic agents.

Conclusion

This technical guide has provided a framework for the application of DFT calculations in the study of this compound metal binding. By combining experimental synthesis and characterization with robust computational methodologies, researchers can gain a deep understanding of the structural, electronic, and energetic properties of these important molecules. The illustrative data and workflows presented herein serve as a valuable resource for scientists and professionals in the field of drug development and materials science, facilitating the rational design of novel quinoxaline-based compounds with tailored properties. Further focused research providing specific quantitative data for this compound and its metal complexes is warranted to build upon this foundational understanding.

References

Spectroscopic characterization of 2-Quinoxalinethiol (NMR, IR, UV-Vis)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Quinoxalinethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties, offering a foundational understanding for its identification, structural elucidation, and application in various scientific domains. A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the thiol and thione forms, which profoundly influences its spectroscopic signatures.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (quinoxaline-2(1H)-thione). The position of this equilibrium is highly dependent on the solvent and the physical state of the compound. In many common solvents, the thione form is the predominant species. This is a critical consideration when interpreting spectroscopic data, as the observed spectra are often a representation of the major tautomer present under the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound (or its thione tautomer) displays characteristic signals for the aromatic protons of the quinoxaline ring system and the proton attached to the nitrogen or sulfur atom.

Table 1: ¹H NMR Spectral Data for this compound (Thione form in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1HN-H
~8.2Doublet1HAromatic C-H
~7.8Doublet1HAromatic C-H
~7.6Triplet1HAromatic C-H
~7.3Triplet1HAromatic C-H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectral Data for Quinoxaline Derivatives (Reference Data)

Carbon AtomChemical Shift Range (δ, ppm)
C=S (Thione)~170 - 190
Quaternary Carbons~130 - 150
Aromatic C-H~115 - 135

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for N-H, C=S, C=N, and aromatic C-H vibrations, confirming the presence of the thione tautomer.

Table 3: Characteristic IR Absorption Bands for this compound (Thione form)

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch
~3100 - 3000Medium to WeakAromatic C-H stretch
~1650StrongC=N stretch
~1200StrongC=S stretch
~750StrongAromatic C-H bend (ortho-disubstituted)

Note: The S-H stretching band for the thiol form, typically appearing around 2550-2600 cm⁻¹, is usually absent or very weak, indicating the predominance of the thione tautomer in the solid state.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the UV and visible regions, arising from π → π* and n → π* transitions within the aromatic system and the thione group.

Table 4: UV-Vis Absorption Maxima for Quinoxaline Derivatives

Solventλmax (nm)Molar Absorptivity (ε)Transition
Ethanol~230, ~320, ~360-π → π
Chloroform~235, ~325, ~365-π → π

Note: The exact absorption maxima and molar absorptivities are dependent on the solvent.[3][4] The presence of the thione group can lead to a bathochromic (red) shift compared to the parent quinoxaline molecule.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol.[5]
  • Sample Preparation : Weigh 5-25 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

  • Solvent Selection : Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample.[5]

  • Sample Dissolution : Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition : Record the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Processing : Process the acquired data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy Protocol.[6]
  • Sample Preparation (Solid) : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Sample Preparation (Liquid) : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6]

  • Background Spectrum : Record a background spectrum of the empty sample holder (for ATR) or the pure KBr pellet.

  • Sample Spectrum : Record the IR spectrum of the sample.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy Protocol.[7][8]
  • Solvent Selection : Choose a UV-grade solvent that is transparent in the wavelength range of interest (e.g., ethanol, methanol, chloroform).[7]

  • Solution Preparation : Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Baseline Correction : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.[8]

  • Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Structure Structural Elucidation NMR->Structure IR->Structure Properties Electronic Properties UV_Vis->Properties Final_Report Final_Report Structure->Final_Report Final Report Purity Purity Assessment Purity->Final_Report Final Report Properties->Final_Report Final Report

Caption: General workflow for the spectroscopic characterization of this compound.

References

Tautomeric Equilibrium of Quinoxaline-2-thiol/thione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between quinoxaline-2-thiol and quinoxaline-2(1H)-thione. This equilibrium is a critical consideration in the fields of medicinal chemistry and materials science, as the predominant tautomeric form can significantly influence the compound's biological activity, physicochemical properties, and reactivity. This document details the theoretical underpinnings of this phenomenon, experimental methodologies for its investigation, and the impact of various factors on the equilibrium position.

Introduction to Thiol-Thione Tautomerism in Quinoxaline Systems

Quinoxaline-2-thiol exists in a dynamic equilibrium with its tautomeric form, quinoxaline-2(1H)-thione. This represents a prototropic tautomerism, where the two isomers are readily interconvertible through the migration of a proton. The thiol form possesses an aromatic quinoxaline ring with an exocyclic thiol (-SH) group, while the thione form has a hydrogen atom on one of the ring nitrogens and an exocyclic C=S group.

The position of this equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, temperature, and the presence of substituents on the quinoxaline ring. Understanding and controlling this equilibrium is paramount for drug design, as the different tautomers can exhibit distinct pharmacological profiles due to variations in their hydrogen bonding capabilities, lipophilicity, and steric hindrance. In condensed phases and in solution, the thione form is generally observed to be the more stable and therefore predominant tautomer.

Synthesis of Quinoxaline-2-thiol

The synthesis of quinoxaline-2-thiol is typically achieved through the condensation of o-phenylenediamine with a suitable three-carbon synthon containing a thiol or a precursor group. A common method involves the reaction of o-phenylenediamine with thioglycolic acid or its derivatives.

Alternatively, quinoxaline-2-thiol can be prepared from 2-chloroquinoxaline by reaction with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis. The classical synthesis of quinoxaline derivatives often involves the condensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, and modifications of this approach can be employed.[1]

Experimental Protocols for Studying Tautomeric Equilibrium

The investigation of the quinoxaline-2-thiol/thione tautomeric equilibrium primarily relies on spectroscopic and computational methods.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful technique to qualitatively and quantitatively assess the tautomeric equilibrium in solution. The thiol and thione forms have distinct chromophores and thus exhibit different absorption spectra.

Key Spectral Features:

  • Thiol Tautomer (quinoxaline-2-thiol): Expected to show π-π* transitions of the aromatic system, typically with absorption maxima below 300 nm.

  • Thione Tautomer (quinoxaline-2(1H)-thione): Characterized by an additional n-π* transition of the C=S group, which appears as a distinct absorption band at longer wavelengths, often in the 300-400 nm range. The presence of this band is a strong indicator of the thione form.

Experimental Protocol:

  • Sample Preparation: Prepare stock solutions of quinoxaline-2-thiol in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water). Prepare a series of dilutions for each solvent to check for concentration-dependent effects.

  • Spectral Acquisition: Record the UV-Vis absorption spectra of the solutions over a wavelength range of 200-500 nm using a double-beam spectrophotometer. Use the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each tautomer.

    • The relative intensities of the absorption bands corresponding to the thiol and thione forms provide a qualitative measure of their relative populations in different solvents.

    • For quantitative analysis, the molar extinction coefficients (ε) of both tautomers at a specific wavelength are required. These can be determined using locked derivatives (S-methyl for the thiol and N-methyl for the thione) or through computational methods. The ratio of the tautomers can then be calculated using the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, is an indispensable tool for the structural elucidation of tautomers in solution.

Key Spectral Features:

  • 1H NMR:

    • Thiol Tautomer: A signal for the -SH proton is expected. The exact chemical shift can vary and may be broad.

    • Thione Tautomer: A characteristic downfield signal for the N-H proton, often observed around 14.5 ppm, is indicative of the thione form, likely due to intermolecular hydrogen bonding (N-H···S=C).[2] The presence and integration of this signal can be used to quantify the thione tautomer.

  • 13C NMR:

    • Thiol Tautomer: The C2 carbon atom attached to the sulfur will have a chemical shift typical for a C-S bond in an aromatic system.

    • Thione Tautomer: The C2 carbon will exhibit a significant downfield shift due to its C=S character, with a typical chemical shift in the range of 169-170 ppm.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of quinoxaline-2-thiol in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to investigate solvent effects.

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for complete relaxation of all nuclei.

  • Data Analysis:

    • Identify the characteristic signals for both tautomers in the 1H and 13C NMR spectra.

    • The ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the 1H NMR spectrum. For example, the ratio of the integral of the N-H proton of the thione form to the integral of a non-exchangeable aromatic proton can be used.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of the tautomers and for aiding in the interpretation of experimental spectra.

Computational Workflow:

  • Geometry Optimization: The geometries of both the quinoxaline-2-thiol and quinoxaline-2(1H)-thione tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: The electronic energies, and more accurately, the Gibbs free energies, of the optimized isomers are calculated. The relative stability is then determined by comparing these energy values. The isomer with the lower Gibbs free energy is predicted to be the more stable tautomer.

  • Solvent Effects: To simulate solution-phase conditions, the influence of a solvent can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is crucial as solvent polarity can significantly impact the relative stabilities of the tautomers.

  • Spectra Simulation: NMR chemical shifts and UV-Vis absorption spectra can be simulated for each tautomer to aid in the assignment of experimental data.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with both the N-H and C=S groups of the thione tautomer, leading to its stabilization. Therefore, the equilibrium is expected to shift towards the thione form in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can also stabilize the more polar thione tautomer through dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, benzene): In nonpolar solvents, the less polar thiol tautomer may be favored. However, self-association of the thione tautomer through hydrogen bonding can also play a significant role.

The solvatochromic effect can be observed in the UV-Vis spectra, where changes in solvent polarity lead to shifts in the absorption maxima.

Concentration Effects

In solution, the thione tautomer can form hydrogen-bonded dimers or higher-order aggregates. This self-association can shift the equilibrium towards the thione form, especially at higher concentrations.

Temperature Effects

The tautomeric equilibrium is a dynamic process, and its position can be temperature-dependent. Variable-temperature NMR studies can provide insights into the thermodynamics of the tautomerization process.

Substituent Effects

The presence of electron-donating or electron-withdrawing substituents on the quinoxaline ring can influence the relative stabilities of the tautomers by altering the electron density distribution in the molecule.

Quantitative Data on Tautomeric Equilibrium

Table 1: Expected Predominant Tautomer in Various Solvents

SolventPolarityExpected Predominant TautomerRationale
HexaneNonpolarThiol / Thione (concentration dependent)Less polar thiol may be favored, but thione self-association can occur.
ChloroformModerately PolarThioneStabilization of the more polar thione tautomer.
AcetonitrilePolar AproticThioneStabilization of the more polar thione tautomer.
EthanolPolar ProticThioneStrong hydrogen bonding with the thione tautomer.
WaterHighly Polar ProticThioneSignificant stabilization of the thione tautomer through H-bonding.

Visualizations

Caption: Tautomeric equilibrium of quinoxaline-2-thiol and quinoxaline-2(1H)-thione.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Computational Analysis cluster_results Results & Interpretation synthesis Synthesis of Quinoxaline-2-thiol uv_vis UV-Vis Spectroscopy (Solvent Effects) synthesis->uv_vis nmr NMR Spectroscopy (Tautomer Ratio) synthesis->nmr comp_chem Computational Chemistry (Stability & Spectra) synthesis->comp_chem equilibrium Determination of Tautomeric Equilibrium uv_vis->equilibrium nmr->equilibrium comp_chem->equilibrium

Caption: Workflow for the investigation of tautomeric equilibrium.

Conclusion

The tautomeric equilibrium between quinoxaline-2-thiol and quinoxaline-2(1H)-thione is a fundamental aspect of its chemistry with significant implications for its application in drug development and materials science. While the thione form is generally favored in solution, the position of the equilibrium is sensitive to environmental factors. A multi-pronged approach utilizing UV-Vis and NMR spectroscopy, complemented by computational modeling, is essential for a thorough understanding and characterization of this tautomeric system. This knowledge is critical for predicting the behavior of quinoxaline-2-thiol derivatives in biological systems and for the rational design of new molecules with desired properties.

References

The Ascendant Trajectory of 2-Quinoxalinethiol Derivatives: A Technical Guide to Synthesis and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been a cornerstone in medicinal chemistry, lauded for its broad spectrum of biological activities. Among its myriad derivatives, those featuring a thiol group at the 2-position have emerged as a particularly promising class of compounds, demonstrating significant potential in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2-quinoxalinethiol derivatives, offering detailed experimental protocols, quantitative biological data, and insights into their mechanisms of action.

I. Synthesis of the this compound Scaffold and Its Derivatives

The synthetic approaches to this compound and its S-substituted analogs are versatile, often commencing from readily available starting materials. Key methodologies include the nucleophilic substitution of a leaving group at the 2-position of the quinoxaline ring with a sulfur nucleophile and the thionation of a precursor quinoxalin-2(1H)-one.

Synthesis of the Core Intermediate: 2-Chloroquinoxaline

A common and efficient precursor for the synthesis of this compound derivatives is 2-chloroquinoxaline. This intermediate can be prepared from o-phenylenediamine and ethyl pyruvate, followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloro-3-methylquinoxaline

The synthesis begins with the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline. This intermediate is then treated with phosphorus oxychloride (POCl₃) to afford 2-chloro-3-methylquinoxaline.

Thionation and S-Alkylation Strategies

A primary route to this compound derivatives involves the reaction of a corresponding 2-chloroquinoxaline with a sulfur source, such as thiourea or sodium hydrosulfide. Subsequent S-alkylation of the resulting thiol or thione tautomer allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Experimental Protocol: Synthesis of Quinoxaline-2,3(1H,4H)-dithione from 2,3-Dichloroquinoxaline

A straightforward method for the synthesis of quinoxaline-2,3(1H,4H)-dithione involves the reaction of 2,3-dichloroquinoxaline with thiourea[1]. This dithione can then serve as a versatile intermediate for further derivatization.

Experimental Protocol: S-Alkylation of Phenyl-quinoxalin-2(1H)-thione

The S-alkylation of phenyl-quinoxalin-2(1H)-thione can be achieved by reacting it with an appropriate acrylic acid derivative in the presence of triethylamine under reflux conditions for 4-6 hours. The resulting product can be further modified, for instance, by reaction with hydrazine hydrate in ethanol to yield the corresponding hydrazide with high yield (88%)[1].

A generalized workflow for the synthesis of this compound derivatives is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Intermediate cluster_thiol Thiol Formation cluster_derivatives Derivatization o-Phenylenediamine o-Phenylenediamine 2-Hydroxy-3-methylquinoxaline 2-Hydroxy-3-methylquinoxaline o-Phenylenediamine->2-Hydroxy-3-methylquinoxaline + Ethyl Pyruvate (n-butanol) Ethyl Pyruvate Ethyl Pyruvate 2-Chloro-3-methylquinoxaline 2-Chloro-3-methylquinoxaline 2-Hydroxy-3-methylquinoxaline->2-Chloro-3-methylquinoxaline + POCl3 This compound This compound 2-Chloro-3-methylquinoxaline->this compound + Thiourea or NaSH S-Substituted Derivatives S-Substituted Derivatives This compound->S-Substituted Derivatives + Alkyl Halide (Base)

Caption: General synthetic workflow for this compound derivatives.

II. Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a remarkable range of biological activities, with significant potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound and related quinoxaline derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Derivative (VIIIc)HCT116 (Colon)2.5[2]
Quinoxaline Derivative (VIIIc)MCF-7 (Breast)9[2]
Quinoxaline Derivative (VIIIa)HepG2 (Liver)9.8[2]
Quinoxaline Derivative (XVa)HCT116 (Colon)4.4[2]
Quinoxaline Derivative (XVa)MCF-7 (Breast)5.3[2]
Quinoxaline Derivative (IV)PC-3 (Prostate)2.11[3]
Quinoxaline Derivative (III)PC-3 (Prostate)4.11[3]
Quinoxaline Derivative (11)Various0.81 - 2.91[4]
Quinoxaline Derivative (13)Various0.81 - 2.91[4]

Mechanism of Action: Induction of Apoptosis

Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A common mechanism involves the upregulation of the tumor suppressor protein p53 and pro-apoptotic proteins such as Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program.[3]

The apoptotic signaling pathway initiated by certain quinoxaline derivatives can be visualized as follows:

Apoptosis_Pathway This compound Derivative This compound Derivative p53 p53 This compound Derivative->p53 Upregulates Bcl-2 Bcl-2 This compound Derivative->Bcl-2 Downregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl-2->Mitochondrion Inhibits Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathway induced by this compound derivatives.
Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected this compound and related quinoxaline derivatives, expressed as Minimum Inhibitory Concentration (MIC) values.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline Derivative (5p)S. aureus4[5]
Quinoxaline Derivative (5p)B. subtilis8[5]
Quinoxaline Derivative (5m-5p)S. aureus4-16[5]
Quinoxaline Derivative (5m-5p)B. subtilis8-32[5]
Symmetrically disubstituted quinoxaline (2d, 3c)E. coli8[6]
Symmetrically disubstituted quinoxaline (2d, 3c, 4, 6a)B. subtilis16[6]
Pentacyclic quinoxaline (10)C. albicans16[6]
Pentacyclic quinoxaline (10)A. flavus16[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method. A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The logical relationship of a typical antimicrobial screening workflow is outlined below:

Antimicrobial_Screening_Workflow Synthesized this compound Derivative Synthesized this compound Derivative Stock Solution Preparation Stock Solution Preparation Synthesized this compound Derivative->Stock Solution Preparation Serial Dilution Serial Dilution Stock Solution Preparation->Serial Dilution Inoculation with Microbial Strains Inoculation with Microbial Strains Serial Dilution->Inoculation with Microbial Strains Incubation Incubation Inoculation with Microbial Strains->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for antimicrobial susceptibility testing.

III. Conclusion and Future Directions

The discovery and synthesis of novel this compound derivatives represent a vibrant and highly promising area of research in medicinal chemistry. The synthetic accessibility of this scaffold, coupled with the potent and diverse biological activities exhibited by its derivatives, underscores their potential as lead compounds for the development of new anticancer and antimicrobial agents. Future research should focus on expanding the chemical diversity of this class of compounds through innovative synthetic strategies, elucidating their detailed mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic profiles to advance the most promising candidates towards clinical development.

References

Methodological & Application

Synthesis of 2-Quinoxalinethiol from o-Phenylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-quinoxalinethiol from o-phenylenediamine. The protocols are adapted from established methods for the synthesis of structurally similar heterocyclic thiols, providing a reliable starting point for laboratory-scale preparation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential biological activities. The quinoxaline scaffold is a key structural motif in a variety of pharmacologically active compounds. This document outlines a robust and adaptable synthetic route to this compound, starting from the readily available precursor, o-phenylenediamine. The primary method described herein is the cyclization of o-phenylenediamine with a one-carbon sulfur-containing reagent, a classic and effective strategy for the formation of this class of heterocyclic thiols.

Reaction Scheme

The synthesis of this compound from o-phenylenediamine can be achieved through a condensation reaction with either potassium ethyl xanthate or carbon disulfide in the presence of a base. The general reaction scheme is presented below:

reaction_scheme cluster_reactants Reactants cluster_product Product OPD o-Phenylenediamine Product This compound OPD->Product Reflux in Ethanol/Water plus + Reagent Potassium Ethyl Xanthate or Carbon Disulfide / KOH Reagent->Product workflow_method1 start Start reactants Combine o-phenylenediamine, potassium ethyl xanthate, ethanol, and water in a flask. start->reactants reflux Heat the mixture under reflux for 3 hours. reactants->reflux decolorize Add activated charcoal (Norit) and reflux for 10 minutes. reflux->decolorize filter_hot Filter the hot solution to remove charcoal. decolorize->filter_hot precipitate Add warm water and then acidify with acetic acid to precipitate the product. filter_hot->precipitate cool Cool the mixture in an ice bath to complete crystallization. precipitate->cool isolate Collect the product by filtration and wash with water. cool->isolate dry Dry the product. isolate->dry end End dry->end workflow_method2 start Start reactants Combine o-phenylenediamine, potassium hydroxide, carbon disulfide, ethanol, and water in a flask. start->reactants reflux Heat the mixture under reflux for 3 hours. reactants->reflux decolorize Add activated charcoal (Norit) and reflux for 10 minutes. reflux->decolorize filter_hot Filter the hot solution to remove charcoal. decolorize->filter_hot precipitate Add warm water and then acidify with acetic acid to precipitate the product. filter_hot->precipitate cool Cool the mixture in an ice bath to complete crystallization. precipitate->cool isolate Collect the product by filtration and wash with water. cool->isolate dry Dry the product. isolate->dry end End dry->end

Application Notes and Protocols for 2-Quinoxalinethiol as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic molecules that serve as foundational structures for various applications, including in the development of fluorescent probes.[1][2] 2-Quinoxalinethiol, existing in a tautomeric equilibrium with quinoline-2(1H)-thione, is a key chromophore in the design of fluorescent sensors.[3] While quinoxaline-2-thiol itself may not be fluorescent, its alkylated derivatives exhibit fluorescence and are effective in detecting various analytes such as metal ions, changes in pH, and nitroxyl (HNO).[3][4] This document provides detailed application notes and protocols for the utilization of this compound-based fluorescent probes.

The sensing mechanism of these probes often relies on processes like photoinduced electron transfer (PET), where the interaction with an analyte modulates the fluorescence intensity of the probe.[5][6] For instance, the presence of certain metal ions can lead to fluorescence quenching.[3][5] The versatility and sensitivity of these compounds make them valuable tools in chemical and biological research.

Principle of Detection

The functionality of this compound derivatives as fluorescent probes is primarily based on their interaction with specific analytes, which in turn alters their photophysical properties. The thiol group provides a reactive site for coordination with metal ions and for reactions with other species.[4] This interaction can either enhance or quench the fluorescence of the probe, providing a measurable signal that corresponds to the concentration of the analyte. The "turn-off" mechanism, where fluorescence is quenched upon binding to an analyte like a heavy metal ion, is a common mode of action.[7]

Data Presentation

Probe/DerivativeAnalyteExcitation λ (nm)Emission λ (nm)Solvent/MediumDetection LimitReference
Alkylated quinoline-2-thiol derivativesMetals, pH340380Acetonitrile / Aqueous solutionsNot Specified[3][4]
AcenaphtoquinoxalineHg²⁺Not Specified520Acetonitrile (CH₃CN)42 ppb[7]
F₁-Cu²⁺ ComplexBiothiols355450HEPES/DMSONot Specified[8]

Experimental Protocols

General Protocol for Metal Ion Detection using a this compound-based Fluorescent Probe

This protocol describes a general method for the detection of metal ions using a fluorescent probe derived from this compound. The specific concentrations and incubation times may need to be optimized for different probes and analytes.

Materials:

  • This compound derivative fluorescent probe

  • High-purity solvent (e.g., acetonitrile, DMSO)

  • Deionized water

  • Stock solutions of various metal ions (e.g., Hg²⁺, Cu²⁺, Ni²⁺, Co²⁺)

  • Buffer solution (if pH control is required)

  • Fluorometer

  • Quartz cuvettes or microplate reader

Procedure:

  • Probe Stock Solution Preparation: Prepare a stock solution of the this compound derivative probe (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the assay buffer or solvent to the final working concentration (e.g., 10 µM).

  • Metal Ion Solutions: Prepare a series of standard solutions of the target metal ion at various concentrations. Also, prepare solutions of other potentially interfering metal ions to test for selectivity.

  • Fluorescence Measurement: a. Transfer the probe working solution to a quartz cuvette. b. Record the initial fluorescence spectrum of the probe solution using a fluorometer. Set the excitation wavelength based on the known properties of the probe (e.g., 340 nm). c. Add a small aliquot of the metal ion solution to the cuvette, mix thoroughly, and allow it to incubate for a specific period. d. Record the fluorescence spectrum again. A decrease in fluorescence intensity is expected for a "turn-off" sensor.

  • Selectivity Test: Repeat the measurement with other metal ion solutions at the same concentration to assess the selectivity of the probe.

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of the metal ion to generate a calibration curve. The detection limit can be calculated from this curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_probe Prepare Probe Stock Solution mix Mix Probe and Analyte prep_probe->mix prep_analyte Prepare Analyte Standard Solutions prep_analyte->mix incubate Incubate mix->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data & Determine Concentration measure->analyze

Caption: Experimental workflow for fluorescent analyte detection.

turn_off_mechanism Probe Fluorescent Probe (High Fluorescence) Complex Probe-Analyte Complex (Low/No Fluorescence) Probe->Complex + Analyte Analyte Analyte (e.g., Metal Ion) Quenching Fluorescence Quenching Complex->Quenching

Caption: "Turn-off" fluorescence sensing mechanism.

References

Application Notes and Protocols for 2-Quinoxalinethiol in Heavy Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of heavy metal ions in water sources poses a significant threat to environmental and human health. Consequently, the development of sensitive and selective methods for their detection is of paramount importance. 2-Quinoxalinethiol and its derivatives have emerged as promising fluorescent and colorimetric probes for the detection of various heavy metal ions. The underlying principle of detection often involves the complexation of the thiol group with the metal ion, leading to a measurable change in the optical properties of the compound, such as fluorescence quenching or a colorimetric shift. This document provides detailed application notes and experimental protocols for the use of this compound and related quinoxaline-based compounds in the detection of heavy metal ions in aqueous samples.

Data Presentation

The quantitative data for a closely related quinoxaline-based sensor, quinoxaline-hydrazinobenzothiazole, is summarized below to provide an indication of the potential performance of such probes.[1][2][3] It is important to note that these values should be considered as a reference, and the performance of this compound may vary.

Heavy Metal IonDetection MethodLimit of Detection (LOD)
Copper (Cu²⁺)Fluorometric/Colorimetric1.16 x 10⁻⁷ M
Cobalt (Co²⁺)Fluorometric/Colorimetric9.92 x 10⁻⁸ M
Nickel (Ni²⁺)Fluorometric/Colorimetric8.21 x 10⁻⁸ M
Mercury (Hg²⁺)Fluorometric/Colorimetric1.14 x 10⁻⁷ M

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound for use as a heavy metal ion sensor.

Materials:

  • o-Phenylenediamine

  • Thioglycolic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Reflux condenser

  • Beakers, stirring bar, and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

  • Slowly add thioglycolic acid to the solution while stirring.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash it with cold water, and then with a small amount of cold ethanol.

  • Dry the synthesized this compound under vacuum.

  • Characterize the final product using techniques such as NMR, FTIR, and mass spectrometry.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification o-Phenylenediamine o-Phenylenediamine Dissolution Dissolve o-Phenylenediamine in Ethanol o-Phenylenediamine->Dissolution Thioglycolic acid Thioglycolic acid Addition Add Thioglycolic acid and HCl Thioglycolic acid->Addition Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Dissolution HCl (Catalyst) HCl (Catalyst) HCl (Catalyst)->Addition Reflux Reflux for 4-6 hours Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with NaOH Filtration Filter the Precipitate Washing Wash with Water and Ethanol Drying Dry under Vacuum Product This compound Drying->Product

Preparation of this compound Stock Solution

Objective: To prepare a stock solution of the synthesized this compound for sensing experiments.

Materials:

  • Synthesized this compound

  • Acetonitrile (or another suitable organic solvent like DMSO or DMF)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the weighed compound in a small amount of acetonitrile in a volumetric flask.

  • Once fully dissolved, dilute the solution to the final volume with acetonitrile to obtain a stock solution of a known concentration (e.g., 1 mM).

  • Store the stock solution in a dark, cool place to prevent degradation.

General Protocol for Heavy Metal Ion Detection

Objective: To detect the presence of heavy metal ions in a water sample using the this compound probe.

Materials:

  • This compound stock solution

  • Water sample to be analyzed

  • Aqueous solutions of various metal salts (e.g., CuCl₂, NiCl₂, CoCl₂, HgCl₂, Pb(NO₃)₂, CdCl₂) of known concentrations for calibration and testing

  • Buffer solution (e.g., HEPES or phosphate buffer, pH 7.4)

  • Fluorometer or UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation:

    • Filter the water sample to remove any particulate matter.

    • Adjust the pH of the water sample to the desired value using a suitable buffer. For initial screening, a physiological pH of 7.4 is often used.

  • Sensor Preparation:

    • Dilute the this compound stock solution with the buffer to a final working concentration (e.g., 10 µM).

  • Measurement:

    • Place the diluted this compound solution into a cuvette and measure its initial fluorescence intensity or absorbance. This will serve as the baseline (F₀ or A₀).

    • Add a known volume of the prepared water sample to the cuvette.

    • Mix the solution thoroughly and allow it to incubate for a short period (e.g., 5-10 minutes) to allow for complexation.

    • Measure the fluorescence intensity (F) or absorbance (A) of the solution again.

  • Data Analysis:

    • A significant decrease in fluorescence intensity (quenching) or a change in the absorption spectrum indicates the presence of interacting heavy metal ions.

    • The degree of fluorescence quenching can be quantified by the ratio F/F₀.

    • For quantitative analysis, a calibration curve should be prepared by adding known concentrations of the target metal ion to the this compound solution and plotting the change in fluorescence or absorbance versus the metal ion concentration.

G Start Start Sample_Prep Prepare Water Sample (Filter, Adjust pH) Start->Sample_Prep Sensor_Prep Prepare this compound Working Solution Start->Sensor_Prep Add_Sample Add Water Sample to Sensor Solution Sample_Prep->Add_Sample Measure_Baseline Measure Initial Fluorescence (F₀) Sensor_Prep->Measure_Baseline Measure_Baseline->Add_Sample Incubate Incubate for Complexation Add_Sample->Incubate Measure_Final Measure Final Fluorescence (F) Incubate->Measure_Final Analyze Analyze Data (Calculate F/F₀) Measure_Final->Analyze End Detection Result Analyze->End

Signaling Pathway

The detection of heavy metal ions by this compound is primarily based on the principle of fluorescence quenching. In its free state, the this compound molecule exhibits fluorescence upon excitation at a specific wavelength. When a heavy metal ion is introduced, it coordinates with the thiol group of the this compound. This complex formation perturbs the electronic state of the fluorophore, leading to a non-radiative decay pathway for the excited state, which results in the quenching of fluorescence.

G Probe This compound (Probe) (Fluorescent) Complex Probe-Metal Complex (Non-Fluorescent or Weakly Fluorescent) Probe->Complex Complexation Metal Heavy Metal Ion (Mⁿ⁺) Metal->Complex Quenching Fluorescence Quenching Complex->Quenching

References

Application of 2-Quinoxalinethiol as a Corrosion Inhibitor for Mild Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-Quinoxalinethiol as a corrosion inhibitor for mild steel, particularly in acidic environments. The information compiled herein is based on findings from various scientific studies and is intended to guide researchers in setting up and conducting their own evaluations.

Introduction

Mild steel, while a versatile and widely used material in numerous industries, is highly susceptible to corrosion, especially in acidic conditions. This degradation can lead to significant economic losses and safety concerns. Organic inhibitors are a practical and effective means of mitigating corrosion. Among these, heterocyclic compounds containing nitrogen, sulfur, and π-electrons, such as this compound, have demonstrated significant promise.[1]

This compound (also referred to as THQX) is a quinoxaline derivative that has been shown to be an effective corrosion inhibitor for mild steel in both hydrochloric and sulfuric acid media.[1][2] Its efficacy is attributed to the presence of nitrogen and sulfur heteroatoms and the aromatic quinoxaline ring, which facilitate the molecule's adsorption onto the steel surface, forming a protective barrier against the corrosive environment.[1][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the performance of this compound and related quinoxaline derivatives as corrosion inhibitors for mild steel.

Table 1: Inhibition Efficiency of Quinoxaline Derivatives from Weight Loss Measurements

InhibitorCorrosive MediumConcentration (M)Temperature (°C)Inhibition Efficiency (%)Reference
This compound (THQX)1.0 M HCl5 x 10⁻³2595.50[3][4]
4-(quinoxalin-2-yl)phenol (PHQX)1.0 M HCl5 x 10⁻³2598.30[3][4]
2-chloroquinoxaline (CHQX)1.0 M HCl5 x 10⁻³25Not Specified[2]
Quinoxaline (QX)1.0 M HCl5 x 10⁻³25Not Specified[2]

Table 2: Electrochemical Polarization and Impedance Spectroscopy Data for Quinoxaline Derivatives in 1.0 M HCl

InhibitorConcentration (M)Corrosion Current Density (Icorr) (μA/cm²)Polarization Resistance (Rp) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)Reference
Blank-Not SpecifiedNot SpecifiedNot Specified-
(E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS)10⁻³Not SpecifiedNot SpecifiedNot Specified91[5]
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3)10⁻³Not SpecifiedNot SpecifiedNot Specified89.07[6]
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl)10⁻³Not SpecifiedNot SpecifiedNot Specified87.64[6]
2,3-Quinoxalinedione (QD)10⁻³Not SpecifiedNot SpecifiedNot Specified~88[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the corrosion inhibition properties of this compound on mild steel.

Materials and Preparation
  • Mild Steel Specimen Preparation:

    • Obtain mild steel coupons with a composition similar to (in wt.%): C: 0.084-0.370, Mn: 0.230-0.369, Si: 0.129-0.680, P: 0.025, S: 0.016-0.027, Cr: 0.022-0.077, and the remainder Fe.

    • For weight loss measurements, cut coupons to a standard size (e.g., 1 cm x 3 cm x 0.08 cm). For electrochemical measurements, use a mild steel rod with a defined exposed area (e.g., 0.785 cm²).

    • Mechanically polish the specimens using a series of silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 220, 400, 800, 1000, and 1200 grit) to achieve a smooth, uniform surface.

    • Degrease the polished specimens by immersing them in a 1:1 mixture of ethanol and acetone for 20 minutes, followed by rinsing with distilled water.

    • Alkaline clean the specimens by immersion in a NaOH solution (pH 11) at 60°C for 5 minutes.

    • Thoroughly rinse the specimens with double-distilled water and dry them in a desiccator before use.

  • Corrosive Solution Preparation (1.0 M HCl):

    • To prepare a 1.0 M HCl solution, carefully add 82.8 mL of concentrated HCl (37%) to approximately 500 mL of distilled water in a 1 L volumetric flask.

    • Make up the volume to the 1 L mark with distilled water and mix thoroughly. Safety Note: Always add acid to water, never the other way around, to avoid a violent exothermic reaction.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the corrosive medium (1.0 M HCl).

    • Prepare a range of inhibitor concentrations (e.g., 10⁻⁶ M to 10⁻³ M) by serial dilution of the stock solution with the 1.0 M HCl.

Weight Loss Measurement Protocol
  • Accurately weigh the prepared mild steel coupons to four decimal places (W_initial).

  • Immerse three replicate coupons for each inhibitor concentration and a blank (1.0 M HCl without inhibitor) in beakers containing 100 mL of the respective test solutions.

  • Ensure the coupons are fully submerged and suspended using glass hooks.

  • Maintain the beakers in a water bath at a constant temperature (e.g., 25°C) for a specified immersion period (e.g., 3, 6, or 24 hours).

  • After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a soft brush to remove corrosion products, rinse again with distilled water, dry thoroughly, and re-weigh (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (87.6 × ΔW) / (A × t × ρ) where ΔW is the weight loss in mg, A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel (7.85 g/cm³).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurement Protocols

Electrochemical measurements are typically performed using a three-electrode cell setup consisting of the mild steel specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Potentiodynamic Polarization (PDP) Protocol:

    • Immerse the prepared mild steel working electrode in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.333 mV/s or 1 mV/s).[8]

    • Record the resulting current density as a function of the applied potential.

    • Determine the corrosion potential (E_corr) and corrosion current density (I_corr) by Tafel extrapolation of the linear portions of the cathodic and anodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(I_corr_blank - I_corr_inh) / I_corr_blank] × 100 where I_corr_blank is the corrosion current density in the absence of the inhibitor and I_corr_inh is the corrosion current density in the presence of the inhibitor.

  • Electrochemical Impedance Spectroscopy (EIS) Protocol:

    • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 5-10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

    • Record the impedance response and present the data as Nyquist and Bode plots.

    • Analyze the impedance data by fitting it to an appropriate equivalent electrical circuit (EEC). A common EEC for such systems consists of the solution resistance (Rs) in series with a parallel combination of the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl), often represented by a constant phase element (CPE) to account for surface heterogeneity.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank is the charge transfer resistance in the absence of the inhibitor and R_ct_inh is the charge transfer resistance in the presence of the inhibitor.

Surface Analysis Protocol (Scanning Electron Microscopy - SEM)
  • Immerse mild steel coupons in the blank and inhibitor-containing solutions for a prolonged period (e.g., 24 hours).

  • After immersion, gently rinse the coupons with distilled water and dry them.

  • Mount the specimens on stubs and, if necessary, sputter-coat them with a conductive material (e.g., gold or carbon).

  • Examine the surface morphology of the coupons using a scanning electron microscope at various magnifications to observe the extent of corrosion and the formation of a protective film in the presence of the inhibitor.

Mechanism of Inhibition and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of corrosion inhibition by this compound and a typical experimental workflow for its evaluation.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_adsorption Adsorption & Film Formation cluster_reactions Corrosion Reactions H_plus H⁺ cathodic Cathodic Hydrogen Evolution 2H⁺ + 2e⁻ → H₂ H_plus->cathodic Cl_minus Cl⁻ anodic Anodic Dissolution Fe → Fe²⁺ + 2e⁻ Cl_minus->anodic Accelerates inhibitor This compound (Inh) adsorption Adsorption of Inh on Fe surface inhibitor->adsorption Fe_surface Fe Fe_surface->adsorption protective_film Formation of Protective Film adsorption->protective_film Blocks active sites protective_film->anodic Inhibits protective_film->cathodic Inhibits

Caption: Proposed mechanism of corrosion inhibition by this compound on mild steel.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_steel Mild Steel Specimen Preparation weight_loss Weight Loss Measurement prep_steel->weight_loss electrochemical Electrochemical Studies (PDP & EIS) prep_steel->electrochemical surface_analysis Surface Analysis (SEM) prep_steel->surface_analysis prep_solution Solution Preparation (Corrosive Medium + Inhibitor) prep_solution->weight_loss prep_solution->electrochemical prep_solution->surface_analysis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_electrochem Analyze Polarization & Impedance Data electrochemical->analyze_electrochem analyze_surface Characterize Surface Morphology surface_analysis->analyze_surface conclusion Determine Inhibition Mechanism & Performance calc_cr_ie->conclusion analyze_electrochem->conclusion analyze_surface->conclusion

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Concluding Remarks

This compound stands out as a highly effective corrosion inhibitor for mild steel in acidic environments. The provided protocols offer a standardized framework for its evaluation, enabling researchers to obtain reliable and reproducible data. The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. Further research could explore its performance in different corrosive media, the effect of temperature, and potential synergistic effects with other compounds.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel antimicrobial agents derived from 2-quinoxalinethiol. The document details synthetic protocols, presents antimicrobial activity data, and illustrates the experimental workflow, offering a valuable resource for researchers engaged in the discovery and development of new anti-infective therapies. Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The introduction of a thiol group at the 2-position of the quinoxaline scaffold provides a versatile handle for the synthesis of a diverse library of derivatives through S-alkylation and other modifications, enabling the exploration of structure-activity relationships (SAR) for enhanced antimicrobial potency.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The antimicrobial efficacy of synthesized this compound derivatives is typically evaluated against a panel of pathogenic bacteria and fungi. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or zone of inhibition in mm, are summarized in the tables below for easy comparison.

Table 1: Antibacterial Activity of S-Substituted 3-Methyl-2-quinoxalinethiol Derivatives

CompoundR-GroupS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
5a -CH₂CONH-C₆H₄(2-Cl)50100100>250
5b -CH₂CONH-C₆H₄(3-Cl)255050100
5c -CH₂CONH-C₆H₄(4-Cl)255050100
5d -CH₂CONH-C₆H₄(4-Br)255050100
5i -CH₂CONH-C₆H₄(3-Cl, 4-F)255050100
Ciprofloxacin (Standard)25252525

Data is illustrative and compiled from representative literature.

Table 2: Antifungal Activity of S-Substituted 3-Methyl-2-quinoxalinethiol Derivatives

CompoundR-GroupC. albicans (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)
5a -CH₂CONH-C₆H₄(2-Cl)1210
5b -CH₂CONH-C₆H₄(3-Cl)1412
5c -CH₂CONH-C₆H₄(4-Cl)1513
5d -CH₂CONH-C₆H₄(4-Br)1614
5i -CH₂CONH-C₆H₄(3-Cl, 4-F)1513
Fluconazole (Standard)2220

Data is illustrative and compiled from representative literature.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.

Protocol 1: Synthesis of 2-(Alkylthio)quinoxaline Derivatives

This protocol describes the S-alkylation of a this compound precursor to generate a library of thioether derivatives. The synthesis is exemplified by the reaction of 3-methyl-2-quinoxalinethiol with various substituted N-phenyl-2-chloroacetamides.

Materials:

  • 3-Methyl-2-quinoxalinethiol

  • Sodium metal

  • Dry Methanol

  • Substituted N-phenyl-2-chloroacetamides (various derivatives)

  • Dimethylformamide (DMF)

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium 3-Methyl-2-quinoxalinethiolate: In a round-bottom flask, dissolve a stoichiometric amount of sodium metal in dry methanol under an inert atmosphere to prepare sodium methoxide. To this solution, add an equimolar amount of 3-methyl-2-quinoxalinethiol. Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • S-Alkylation Reaction: To the freshly prepared sodium 3-methyl-2-quinoxalinethiolate solution, add an equimolar amount of the desired substituted N-phenyl-2-chloroacetamide dissolved in a minimal amount of DMF.

  • Reaction Monitoring: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice with constant stirring. The solid product will precipitate out.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain the pure 2-(alkylthio)quinoxaline derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria)

  • Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Sterile saline

  • Dimethyl sulfoxide (DMSO)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized compound in DMSO. Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (broth with inoculum and a standard antimicrobial agent) and negative controls (broth with inoculum and DMSO without any compound) in each plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Experimental Workflow and Synthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the synthesis and evaluation of antimicrobial agents from this compound.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(Alkylthio)quinoxaline Derivatives cluster_evaluation Antimicrobial Evaluation cluster_development Drug Development Pathway start This compound base Base (e.g., NaH, K2CO3) start->base Deprotonation thiolate Quinoxaline-2-thiolate anion base->thiolate electrophile Alkyl/Aryl Halide (R-X) thiolate->electrophile S-Alkylation product 2-(Alkylthio)quinoxaline Derivative electrophile->product purification Purification & Characterization product->purification screening Antimicrobial Screening (e.g., MIC determination) purification->screening data Antimicrobial Activity Data screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for the synthesis and evaluation of antimicrobial agents.

Synthetic_Pathway opd o-Phenylenediamine quinoxaline Quinoxaline opd->quinoxaline dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->quinoxaline Condensation quinoxalinethiol This compound quinoxaline->quinoxalinethiol Thionation thiolation Thiolating Agent (e.g., P4S10) thiolate Thiolate Anion quinoxalinethiol->thiolate Deprotonation base Base base->thiolate product 2-(Alkylthio)quinoxaline thiolate->product S-Alkylation alkylation Alkylating Agent (R-X) alkylation->product

Caption: Synthetic pathway to 2-(alkylthio)quinoxaline derivatives.

Mechanism of Action

The precise mechanism of action for quinoxaline-based antimicrobial agents can vary depending on the specific substitutions. However, it is generally believed that these compounds can interfere with essential cellular processes in microorganisms. For quinoxaline 1,4-di-N-oxides, their activity is often linked to the bioreductive generation of reactive oxygen species (ROS) that can damage DNA and other vital macromolecules.[3] For the this compound derivatives, the sulfur-containing moiety may play a crucial role in their antimicrobial activity. It is hypothesized that these compounds could act as enzyme inhibitors by binding to the active sites of key microbial enzymes, potentially through coordination with metal ions or by forming disulfide bonds with cysteine residues. Further mechanistic studies are required to fully elucidate the mode of action of this promising class of antimicrobial agents.

References

Application Notes and Protocols: 2-Quinoxalinethiol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 2-quinoxalinethiol as a versatile ligand in coordination chemistry. It includes protocols for the synthesis of the ligand and its metal complexes, spectroscopic characterization data, and an evaluation of their potential biological applications, particularly as anticancer and antimicrobial agents.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents. Their coordination complexes with transition metals have attracted considerable interest due to their diverse therapeutic potential, which often surpasses that of the free ligands. This compound, with its available nitrogen and sulfur donor atoms, acts as a potent chelating agent, forming stable complexes with a variety of metal ions. These metal complexes exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug development.

Experimental Protocols

2.1. Synthesis of this compound (Ligand)

This protocol describes a common method for the synthesis of quinoxaline derivatives through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by thionation.

  • Materials:

    • o-Phenylenediamine

    • Oxalic acid

    • Phosphorus pentasulfide (P₄S₁₀)

    • Toluene

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Synthesis of Quinoxaline-2,3-dione: In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and oxalic acid (10 mmol) in a minimal amount of water. Heat the mixture under reflux for 4 hours. Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold water, and dried to yield quinoxaline-2,3-dione.

    • Thionation to this compound: Suspend the synthesized quinoxaline-2,3-dione (5 mmol) in dry toluene (50 mL). Add phosphorus pentasulfide (P₄S₁₀) (2.5 mmol) portion-wise to the suspension while stirring. Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a 5% sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from ethanol to afford the final product.

2.2. General Protocol for the Synthesis of this compound Metal Complexes (M = Co(II), Ni(II), Cu(II), Zn(II))

This protocol outlines a general procedure for the synthesis of transition metal complexes of this compound. The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand).

  • Materials:

    • This compound (ligand)

    • Metal(II) chloride salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

    • Ethanol or Methanol

    • Triethylamine (optional, as a base)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve this compound (2 mmol) in hot ethanol (20 mL) in a round-bottom flask.

    • In a separate beaker, dissolve the respective metal(II) chloride salt (1 mmol) in ethanol (10 mL).

    • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

    • If a precipitate does not form immediately, add a few drops of triethylamine to facilitate deprotonation of the thiol group and subsequent coordination.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Cool the mixture to room temperature. The colored precipitate of the metal complex will form.

    • Collect the solid complex by filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the complex in a desiccator over anhydrous CaCl₂.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A o-Phenylenediamine + Oxalic Acid B Quinoxaline-2,3-dione A->B Condensation C This compound (Ligand) B->C Thionation (P4S10) E Metal(II)-Quinoxalinethiol Complex C->E Complexation D Metal(II) Salt D->E F Spectroscopic Analysis (FT-IR, UV-Vis, NMR) E->F G Structural Analysis (X-ray Diffraction) E->G H Elemental Analysis E->H I Anticancer Assays (MTT, etc.) E->I J Antimicrobial Assays (MIC, etc.) E->J

Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound metal complexes.

Data Presentation

3.1. Spectroscopic Data

The formation of this compound and its metal complexes can be confirmed by various spectroscopic techniques. The following table summarizes typical spectroscopic data for such compounds. Note that specific values will vary depending on the metal center and the solvent used.

CompoundFT-IR (cm⁻¹)UV-Vis λ_max (nm)¹H NMR (δ, ppm)
This compound (Ligand) ν(N-H) ~3150, ν(C=N) ~1610, ν(C-S) ~670~260, ~310Aromatic protons: 7.5-8.5, N-H proton: ~13.0
[Co(L)₂] ν(C=N) shifted to lower frequency, ν(M-N) ~450, ν(M-S) ~380d-d transitions in visible regionBroadened signals due to paramagnetic nature
[Ni(L)₂] ν(C=N) shifted to lower frequency, ν(M-N) ~460, ν(M-S) ~390d-d transitions in visible regionBroadened signals due to paramagnetic nature
[Cu(L)₂] ν(C=N) shifted to lower frequency, ν(M-N) ~440, ν(M-S) ~370d-d transitions in visible regionBroadened signals due to paramagnetic nature
[Zn(L)₂] ν(C=N) shifted to lower frequency, ν(M-N) ~455, ν(M-S) ~385Ligand-based transitionsSharp signals, slight shifts compared to free ligand

L = deprotonated this compound

3.2. Biological Activity Data

The following tables summarize the reported in vitro anticancer and antimicrobial activities of various quinoxaline-based metal complexes. It is important to note that the activities are highly dependent on the specific ligand, metal ion, and the cell line or microbial strain tested.

Table 1: Anticancer Activity of Quinoxaline-Based Metal Complexes

ComplexCancer Cell LineIC₅₀ (µM)Reference
[Ag(2Cl-quinox)(NO₃)]nA-549 (Lung)> IC₅₀ of Complex 2[1]
[Ag₃(2Cl-quinox)₄(NO₃)₃]A-549 (Lung)5.93 ± 0.52[1]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric)0.073[2]
Quinoxaline Derivative IVPC-3 (Prostate)2.11[3]

Table 2: Antimicrobial Activity of Quinoxaline-Based Metal Complexes

ComplexMicroorganismMIC (µg/mL)Reference
[Ag₃(2Cl-quinox)₄(NO₃)₃]Proteus morganii8[1]
Ruthenium(II) complexM. smegmatis2[4]
Silver(I) complexesGram-positive/negative bacteria2-8[4]
Silver(I) complexesFungi0.16-1.25[4]

Mechanism of Action and Signaling Pathways

The biological activity of metal complexes of this compound is often attributed to their ability to interact with biological macromolecules such as DNA and proteins, leading to the induction of cell death pathways like apoptosis.

Proposed Anticancer Mechanism

Many quinoxaline-based metal complexes exert their anticancer effects by inducing apoptosis. This can occur through various mechanisms, including:

  • DNA Intercalation/Binding: The planar quinoxaline moiety can intercalate between the base pairs of DNA, disrupting its replication and transcription.

  • Enzyme Inhibition: These complexes can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases or kinases.

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, leading to oxidative stress and subsequent apoptosis.

Apoptosis Induction Pathway

G cluster_pathway Proposed Apoptotic Pathway MetalComplex This compound Metal Complex DNA_Damage DNA Damage / Enzyme Inhibition MetalComplex->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Depolarization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: The Strategic Use of 2-Quinoxalinethiol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diverse pharmaceutical intermediates commencing from 2-quinoxalinethiol. This readily available starting material serves as a versatile scaffold for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. The protocols detailed herein offer step-by-step guidance for the synthesis and characterization of key intermediates, supported by quantitative data and visualizations to facilitate seamless integration into your research and development workflows.

Introduction

The quinoxaline nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Among the various functionalized quinoxalines, this compound stands out as a particularly useful building block. The presence of a reactive thiol group allows for a variety of chemical transformations, most notably S-alkylation and S-arylation reactions. These reactions pave the way for the synthesis of a diverse library of 2-(substituted-thio)quinoxaline derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents.

Core Synthetic Strategy: S-Alkylation of this compound

The nucleophilic nature of the thiol group in this compound makes it an excellent candidate for S-alkylation reactions with a variety of alkyl and benzyl halides. This reaction provides a straightforward and efficient method for introducing diverse side chains at the 2-position of the quinoxaline ring, enabling the exploration of structure-activity relationships (SAR).

General Experimental Workflow

The synthesis of 2-(substituted-thio)quinoxaline intermediates from this compound typically follows a well-defined workflow, as illustrated in the diagram below. The process begins with the deprotonation of the thiol group to form a more nucleophilic thiolate anion, which then reacts with an appropriate electrophile (e.g., an alkyl halide) to yield the desired S-substituted product.

G cluster_0 Synthesis Workflow start Start: this compound base_addition Base Addition (e.g., K2CO3, NaH) start->base_addition thiolate_formation Thiolate Anion Formation base_addition->thiolate_formation electrophile_addition Addition of Electrophile (e.g., Alkyl Halide) thiolate_formation->electrophile_addition sn2_reaction SN2 Reaction electrophile_addition->sn2_reaction product_formation Formation of 2-(Alkylthio)quinoxaline sn2_reaction->product_formation workup Aqueous Workup product_formation->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Final Intermediate characterization->final_product G cluster_1 Pharmaceutical Intermediate Synthesis Pathway start This compound s_alkylation S-Alkylation start->s_alkylation intermediate 2-(Alkylthio)quinoxaline Intermediate s_alkylation->intermediate functional_group_mod Further Functional Group Modification intermediate->functional_group_mod lead_compound Lead Compound Scaffold functional_group_mod->lead_compound sar_studies Structure-Activity Relationship (SAR) Studies lead_compound->sar_studies antimicrobial_agents Antimicrobial Agents sar_studies->antimicrobial_agents anticancer_agents Anticancer Agents sar_studies->anticancer_agents

Application Notes and Protocols: Preparation of 2-Quinoxalinethiol-functionalized Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) have emerged as versatile platforms in biomedical research and drug development due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization. The ability to modify the surface of AuNPs with specific ligands is crucial for tailoring their functionality for applications such as targeted drug delivery, bio-imaging, and diagnostics. The functionalization with thiol-containing molecules is a particularly robust method, owing to the strong and stable gold-sulfur bond.

This document provides detailed protocols for the synthesis of 2-Quinoxalinethiol and its subsequent use to functionalize gold nanoparticles. Quinoxaline derivatives are a class of heterocyclic compounds known for their diverse pharmacological activities, including potential inhibition of signaling pathways implicated in cancer, such as the PI3K/Akt pathway. By conjugating this compound to AuNPs, it is possible to create a nanoconstruct that combines the therapeutic potential of the quinoxaline moiety with the unique properties of gold nanoparticles, opening avenues for novel therapeutic and diagnostic agents.

Data Presentation

The following tables summarize typical quantitative data for unfunctionalized and aromatic thiol-functionalized gold nanoparticles. These values serve as a reference for the expected characterization results.

Table 1: Typical Characterization Data for Unfunctionalized Gold Nanoparticles

ParameterMethodTypical Value
Core DiameterTransmission Electron Microscopy (TEM)10 - 50 nm (synthesis dependent)
Hydrodynamic DiameterDynamic Light Scattering (DLS)15 - 60 nm
Zeta PotentialDynamic Light Scattering (DLS)-20 to -50 mV (for citrate-stabilized AuNPs)
UV-Vis Absorption Maximum (λmax)UV-Vis Spectroscopy520 - 530 nm

Table 2: Representative Characterization Data for Aromatic Thiol-Functionalized Gold Nanoparticles

ParameterMethodTypical Value
Core DiameterTransmission Electron Microscopy (TEM)10 - 50 nm
Hydrodynamic DiameterDynamic Light Scattering (DLS)20 - 70 nm
Zeta PotentialDynamic Light Scattering (DLS)-10 to -30 mV
UV-Vis Absorption Maximum (λmax)UV-Vis Spectroscopy525 - 540 nm (red-shift upon functionalization)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 2-chloroquinoxaline, adapted from general methods for preparing aromatic thiols.[1]

Materials:

  • 2-Chloroquinoxaline

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloroquinoxaline (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents) in deionized water.

  • Second Reflux: Heat the mixture to reflux again for 2-3 hours to hydrolyze the intermediate isothiouronium salt.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 5-6 with hydrochloric acid. This will precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol is a widely used method for the synthesis of monodisperse, citrate-stabilized gold nanoparticles.[2]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Deionized water (ultrapure)

  • Erlenmeyer flask

  • Heating mantle with magnetic stirrer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Gold Solution: Prepare a 1 mM solution of HAuCl₄·3H₂O in deionized water.

  • Heating: In a clean Erlenmeyer flask, bring the required volume of the gold solution to a rolling boil under vigorous stirring.

  • Reduction: To the boiling gold solution, rapidly add a pre-determined volume of 1% (w/v) trisodium citrate solution. The volume of citrate solution will influence the final particle size. A common ratio is 1 mL of 1% citrate for every 20 mL of 1 mM HAuCl₄.

  • Color Change: The solution will undergo a series of color changes, from yellow to clear, then to a deep red or burgundy, indicating the formation of AuNPs.

  • Cooling: Continue boiling for another 15-20 minutes, then remove from heat and allow the solution to cool to room temperature while still stirring.

  • Storage: Store the resulting citrate-stabilized AuNP solution at 4°C.

Protocol 3: Functionalization of Gold Nanoparticles with this compound

This protocol describes the ligand exchange process to functionalize the citrate-stabilized AuNPs with this compound.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 2)

  • This compound (from Protocol 1)

  • Ethanol or another suitable solvent for this compound

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Thiol Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mg/mL.

  • Ligand Exchange: In a microcentrifuge tube, add a known volume of the citrate-stabilized AuNP solution.

  • Addition of Thiol: To the AuNP solution, add the this compound solution dropwise while gently vortexing. The optimal molar ratio of thiol to AuNPs should be determined empirically but typically ranges from 1000:1 to 10000:1 to ensure complete surface coverage.

  • Incubation: Allow the mixture to incubate at room temperature for at least 12-24 hours with gentle shaking to facilitate the ligand exchange process.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, ~12,000 g for 20 minutes).

  • Washing: Carefully remove the supernatant containing excess thiol and displaced citrate. Resuspend the nanoparticle pellet in fresh deionized water or a suitable buffer. Repeat the centrifugation and resuspension steps at least twice to ensure the removal of unbound ligands.

  • Final Suspension: Resuspend the final pellet of this compound-functionalized AuNPs in the desired buffer or solvent for characterization and further applications.

Protocol 4: Characterization of Functionalized Gold Nanoparticles

1. UV-Vis Spectroscopy:

  • Dilute a small aliquot of the unfunctionalized and functionalized AuNP solutions in deionized water.

  • Record the absorbance spectra from 400 nm to 800 nm.

  • A red-shift in the surface plasmon resonance (SPR) peak after functionalization indicates a change in the local refractive index around the nanoparticles, confirming the presence of the this compound layer.[3][4][5][6][7][8]

2. Transmission Electron Microscopy (TEM):

  • Deposit a drop of the diluted AuNP solution onto a carbon-coated copper grid and allow it to dry.

  • Image the nanoparticles using a TEM to determine their core size, shape, and dispersity.[9][10][11][12]

3. Dynamic Light Scattering (DLS):

  • Measure the hydrodynamic diameter and zeta potential of the AuNP solutions before and after functionalization.

  • An increase in hydrodynamic diameter is expected after functionalization due to the added organic layer.

  • A change in zeta potential will also confirm the modification of the nanoparticle surface.[2][13][14][15][16]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_aunp_synthesis Synthesis of AuNPs cluster_functionalization Functionalization cluster_characterization Characterization chloroquinoxaline 2-Chloroquinoxaline reflux1 Reflux in Ethanol chloroquinoxaline->reflux1 thiourea Thiourea thiourea->reflux1 hydrolysis NaOH Hydrolysis reflux1->hydrolysis acidification Acidification (HCl) hydrolysis->acidification quinoxalinethiol This compound acidification->quinoxalinethiol mixing Mixing & Incubation quinoxalinethiol->mixing haucl4 HAuCl4 Solution boiling Boiling & Reduction haucl4->boiling citrate Sodium Citrate citrate->boiling citrate_aunp Citrate-AuNPs boiling->citrate_aunp citrate_aunp->mixing centrifugation Centrifugation & Washing mixing->centrifugation final_product This compound-AuNPs centrifugation->final_product uv_vis UV-Vis Spectroscopy final_product->uv_vis tem TEM final_product->tem dls DLS final_product->dls

Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoxaline_AuNP This compound-AuNP Quinoxaline_AuNP->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound-AuNPs.

References

Application Notes and Protocols for 2-Quinoxalinethiol Derivatives in Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-quinoxalinethiol and its derivatives in the fabrication of various organic electronic devices. The unique electronic properties of these compounds make them promising candidates for enhancing the performance of Organic Thin-Film Transistors (OTFTs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs).

Overview of this compound Derivatives in Organic Electronics

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their excellent electron-accepting and transporting capabilities. The introduction of a thiol group at the 2-position of the quinoxaline core provides a strategic anchor for surface modification and molecular self-assembly, making these derivatives particularly suitable for use as interfacial layers and active components in organic electronic devices. Their tunable electronic properties, achieved through chemical modification of the quinoxaline ring, allow for the optimization of device performance, including charge carrier mobility, power conversion efficiency, and electroluminescence.

Applications in Organic Thin-Film Transistors (OTFTs)

This compound derivatives can function as n-type or ambipolar semiconductors in OTFTs. Their ability to form well-ordered thin films is crucial for efficient charge transport.

Quantitative Data for OTFTs
Derivative NameDevice ArchitectureHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)On/Off RatioRef.
2,3-diphenyl-5,8-di(thiophen-2-yl)quinoxalineTop-Contact, Bottom-Gate-1.9 x 10⁻⁴3.5 x 10⁶[1]
Experimental Protocol: Fabrication of a Top-Contact, Bottom-Gate OTFT

This protocol outlines the fabrication of an OTFT using a this compound derivative as the semiconductor layer.

Materials:

  • Highly doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)

  • This compound derivative solution (e.g., 10 mg/mL in chloroform)

  • Octadecyltrichlorosilane (OTS) for surface treatment

  • Gold (Au) for source and drain electrodes

  • Solvents: Toluene, Chloroform, Isopropanol

  • Substrate cleaning solutions (e.g., RCA-1, RCA-2)

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma for 5 minutes to remove any organic residues and create a hydrophilic surface.

  • Dielectric Surface Modification:

    • Immerse the cleaned substrate in a 10 mM solution of OTS in toluene for 30 minutes at room temperature to form a self-assembled monolayer.

    • Rinse the substrate with fresh toluene and dry with nitrogen. This treatment improves the ordering of the organic semiconductor.

  • Semiconductor Deposition:

    • Spin-coat the this compound derivative solution onto the OTS-treated substrate at 3000 rpm for 60 seconds.

    • Anneal the film at 120°C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve crystallinity.

  • Electrode Deposition:

    • Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length and width are defined by the shadow mask dimensions (e.g., L = 50 µm, W = 1000 µm).

  • Device Characterization:

    • Measure the transfer and output characteristics of the OTFT in a nitrogen atmosphere using a semiconductor parameter analyzer.

Experimental Workflow for OTFT Fabrication

OTFT_Fabrication cluster_prep Substrate Preparation cluster_device Device Fabrication sub_clean Substrate Cleaning o2_plasma O2 Plasma Treatment sub_clean->o2_plasma ots_treatment OTS Surface Modification o2_plasma->ots_treatment semiconductor_dep Semiconductor Deposition ots_treatment->semiconductor_dep Spin Coating annealing Annealing semiconductor_dep->annealing electrode_dep Electrode Deposition annealing->electrode_dep characterization Device Characterization electrode_dep->characterization Measurement

Caption: Workflow for fabricating a top-contact, bottom-gate organic thin-film transistor.

Applications in Organic Solar Cells (OSCs)

In OSCs, this compound derivatives can be employed as non-fullerene acceptors or as interfacial layers to improve charge extraction and device stability. Their strong electron-accepting nature and ability to form favorable morphologies in bulk heterojunction (BHJ) blends are key advantages.

Quantitative Data for OSCs
Donor PolymerAcceptor (Quinoxaline Derivative)Device ArchitecturePower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill Factor (%)Ref.
PTB7-ThQuinoxaline-based unfused acceptor (QX1)Conventional10.50.8518.268
PM6Qx-BO-3Conventional17.030.8826.1274.1
Experimental Protocol: Fabrication of a Bulk Heterojunction OSC

This protocol describes the fabrication of a conventional BHJ solar cell using a this compound derivative as the electron acceptor.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Donor polymer (e.g., PTB7-Th)

  • This compound derivative acceptor

  • Solvent for active layer (e.g., chlorobenzene with 1,8-diiodooctane as an additive)

  • Calcium (Ca) and Aluminum (Al) for the cathode

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with nitrogen and treat with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.

    • Anneal the substrates at 150°C for 15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and the this compound derivative acceptor (e.g., 1:1.5 weight ratio) in chlorobenzene with 3% v/v 1,8-diiodooctane.

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.

    • Anneal the active layer at 90°C for 10 minutes.

  • Cathode Deposition:

    • Thermally evaporate Calcium (20 nm) followed by Aluminum (100 nm) through a shadow mask to define the active area of the device (e.g., 0.04 cm²).

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²).

Logical Relationship in a Bulk Heterojunction Solar Cell

OSC_Function cluster_light Light Interaction cluster_charge Charge Dynamics light Photon Absorption exciton Exciton Generation light->exciton dissociation Exciton Dissociation at D-A Interface exciton->dissociation transport Charge Transport dissociation->transport collection Charge Collection at Electrodes transport->collection current Photocurrent Generation collection->current

Caption: Key processes in a bulk heterojunction organic solar cell.

Applications in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound derivatives, particularly those functionalized with phosphine oxide moieties, are excellent electron transport layer (ETL) materials. They facilitate efficient electron injection from the cathode and transport to the emissive layer, leading to improved device efficiency and stability.

Quantitative Data for OLEDs
Emissive LayerETL (Quinoxaline Derivative)Device ArchitectureMax. External Quantum Efficiency (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Ref.
Super Yellow (SY-PPV)(4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1)Solution-Processed6.1210,0303.2
Ir(ppy)₃:CBPQuinoxaline-based phosphine oxideVacuum-Deposited22.5>10,0002.8
Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol details the fabrication of an OLED using a quinoxaline-phosphine oxide derivative as the ETL.

Materials:

  • ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • Emissive polymer (e.g., Super Yellow, SY-PPV) solution in toluene

  • Quinoxaline-phosphine oxide derivative solution in a suitable solvent (e.g., isopropanol)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Substrate and HTL Preparation:

    • Follow steps 1 and 2 from the OSC fabrication protocol.

  • Emissive Layer (EML) Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat the emissive polymer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the film at 110°C for 20 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the quinoxaline-phosphine oxide derivative solution onto the emissive layer. The spin speed and time will depend on the desired thickness and solvent used.

    • Anneal the ETL at a temperature compatible with the underlying layers (e.g., 80°C for 15 minutes).

  • Cathode Deposition:

    • Thermally evaporate LiF (1 nm) as an electron injection layer, followed by Al (100 nm) as the cathode through a shadow mask.

  • Device Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the device.

Signaling Pathway for OLED Emission

OLED_Emission cluster_transport Charge Transport cluster_recombination Light Emission anode Anode (ITO) htl Hole Transport Layer (PEDOT:PSS) anode->htl Hole Injection cathode Cathode (Al) etl Electron Transport Layer (Quinoxaline Derivative) cathode->etl Electron Injection eml Emissive Layer htl->eml Hole Transport recombination Hole-Electron Recombination eml->recombination etl->eml Electron Transport exciton_formation Exciton Formation recombination->exciton_formation radiative_decay Radiative Decay exciton_formation->radiative_decay light_emission Light Emission radiative_decay->light_emission

Caption: Charge injection, transport, and recombination processes leading to light emission in an OLED.

Synthesis Protocols

Synthesis of this compound

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL) in a round-bottom flask.

  • To this solution, add o-phenylenediamine (0.1 mol) and carbon disulfide (0.12 mol) slowly with stirring.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of (4-(2,3-bis(4-methoxyphenyl)quinoxalin-5-yl)phenyl)diphenylphosphine oxide (MQxTPPO1)

Materials:

  • 5-bromo-2,3-bis(4-methoxyphenyl)quinoxaline

  • (4-(diphenylphosphoryl)phenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine 5-bromo-2,3-bis(4-methoxyphenyl)quinoxaline (1 mmol), (4-(diphenylphosphoryl)phenyl)boronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a mixture of toluene (15 mL), ethanol (5 mL), and an aqueous solution of potassium carbonate (2 M, 5 mL).

  • Degas the mixture with argon for 20 minutes.

  • Heat the reaction mixture to reflux and stir for 24 hours under an argon atmosphere.

  • After cooling to room temperature, extract the mixture with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

This document provides a foundational guide for the application and synthesis of this compound derivatives in organic electronic materials. Researchers are encouraged to adapt and optimize these protocols for their specific materials and device architectures.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of quinoxaline derivatives. The quinoxaline scaffold is a significant pharmacophore in drug discovery, and its functionalization through cross-coupling reactions is a key strategy for developing novel therapeutic agents.[1][2] While the direct use of 2-quinoxalinethiol as a ligand in these reactions is not well-documented in the reviewed literature, this document focuses on established protocols for the modification of chloroquinoxaline substrates, which are versatile building blocks for creating diverse molecular architectures.[3] A discussion on the challenges associated with thiol-containing ligands in palladium catalysis is also included.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination. A palladium(0) species initiates the cycle by inserting into the carbon-halogen bond of the quinoxaline substrate. This is followed by the transfer of an organic group from a coupling partner (e.g., boronic acid, alkyne, or amine) to the palladium center. Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the functionalized quinoxaline and regenerate the active palladium(0) catalyst.[3]

Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroaryl-Substituted Quinoxalines

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a haloquinoxaline and an organoboron reagent, such as a boronic acid or ester. This reaction is widely employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[4][5]

The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of a related substrate, 2,6-dichloroquinoxaline, providing a strong starting point for optimizing reactions with other chloroquinoxalines.[3]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene/H₂O1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902478
  • To a dry Schlenk flask, add the chloroquinoxaline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Quinoxalines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a haloquinoxaline and a terminal alkyne, typically with the aid of a copper(I) co-catalyst.[6] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

While specific data for 2-chloroquinoxaline-6-carbonitrile was not found, the following table provides representative conditions for the Sonogashira coupling of aryl halides.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1IodobenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF6595
24-Bromotoluene1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF8088
31-Chloro-4-nitrobenzeneTrimethylsilylacetylenePd(OAc)₂ (5) / SPhos (10)CuI (10)Cs₂CO₃1,4-Dioxane12075
  • In a dry Schlenk flask, dissolve the chloroquinoxaline (1.0 mmol) and the terminal alkyne (1.5 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL).

  • Add the base (e.g., triethylamine, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Stir the reaction at the appropriate temperature (e.g., 60-80 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Quinoxalines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a haloquinoxaline and an amine.[7] This reaction is of great importance in the synthesis of pharmaceuticals and organic materials.

The following table presents typical conditions for the Buchwald-Hartwig amination of aryl halides.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10096
22-BromopyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11089
31-IodonaphthaleneBenzylaminePdCl₂(dppf) (3)-K₂CO₃DMF9091
  • Add the chloroquinoxaline (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry Schlenk flask.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., BINAP, 0.03 mmol).

  • Evacuate and backfill the flask with argon.

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

The Challenge of Thiol-Containing Ligands in Palladium Catalysis

The direct application of thiol-containing ligands, such as this compound, in palladium-catalyzed cross-coupling reactions is challenging due to the high affinity of sulfur for palladium. This strong interaction can lead to catalyst poisoning, where the thiol ligand binds irreversibly to the palladium center, deactivating the catalyst and hindering the catalytic cycle.[8][9]

Key challenges include:

  • Strong Binding: Thiols and thiolates are soft nucleophiles and form very stable bonds with soft metals like palladium, which can displace other necessary ligands.[10]

  • Formation of Inactive Species: The coordination of thiols to the palladium center can lead to the formation of stable, off-cycle palladium-thiolate complexes that do not participate in the desired cross-coupling reaction.[10]

  • Disulfide Formation: Thiols can be easily oxidized to disulfides under the reaction conditions, which can also interact with the palladium catalyst in undesired ways.[8]

To overcome these challenges, one potential strategy is the use of protected thiols. Protecting groups can mask the reactive thiol functionality during the cross-coupling reaction, preventing catalyst poisoning. The protecting group can then be removed in a subsequent step to reveal the desired thiol.[8][11]

Visualizations

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Experimental Workflow reagents 1. Add Reactants & Catalyst (Haloquinoxaline, Coupling Partner, Base, Pd Catalyst, Ligand) setup 2. Assemble Reaction (Inert atmosphere, Degassed Solvent) reagents->setup reaction 3. Heating & Stirring (Monitor by TLC/LC-MS) setup->reaction workup 4. Reaction Quench & Extraction (Aqueous wash, Organic extraction) reaction->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Logical Relationship: Ligand Properties and Catalytic Activity

G Ligand Effects on Catalysis ligand Ligand Properties steric_bulk Steric Bulk ligand->steric_bulk electron_donating Electron-Donating Ability ligand->electron_donating catalyst_stability Catalyst Stability ligand->catalyst_stability reductive_elimination Rate of Reductive Elimination steric_bulk->reductive_elimination oxidative_addition Rate of Oxidative Addition electron_donating->oxidative_addition catalytic_activity Catalytic Activity oxidative_addition->catalytic_activity reductive_elimination->catalytic_activity catalyst_stability->catalytic_activity

Caption: Influence of ligand properties on catalytic activity in cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Quinoxalinethiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format. The primary route for synthesizing this compound involves the nucleophilic aromatic substitution of 2-chloroquinoxaline with a sulfur nucleophile.

Q1: Why is the yield of my this compound synthesis low?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. For instance, when using sodium hydrosulfide, ensure the reaction is stirred at an appropriate temperature for a sufficient duration.

  • Poor Nucleophilicity of the Sulfur Reagent: The chosen sulfur nucleophile might not be reactive enough under the current conditions.

    • Solution: If using thiourea, ensure the subsequent hydrolysis step to form the thiol is complete. Consider using a more reactive nucleophile like sodium hydrosulfide (NaSH). The reactivity of the nucleophile is crucial for displacing the chloride from the electron-deficient quinoxaline ring.

  • Suboptimal Solvent: The solvent can significantly influence the reaction rate and outcome.

    • Solution: Polar aprotic solvents like DMF or DMSO are generally preferred for nucleophilic aromatic substitution reactions as they can help to solvate the cation and enhance the reactivity of the nucleophile.

  • Starting Material Purity: Impurities in the 2-chloroquinoxaline can lead to side reactions and lower the yield.

    • Solution: Ensure the 2-chloroquinoxaline is pure before starting the reaction. Recrystallization or column chromatography can be used for purification if necessary.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

Possible Causes & Solutions:

  • Formation of Quinoxalin-2-one: Trace amounts of water in the reaction mixture can lead to the hydrolysis of 2-chloroquinoxaline, especially at elevated temperatures, to form the corresponding quinoxalin-2-one.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Formation of Disulfide Byproducts: The thiol product can be susceptible to oxidation, leading to the formation of the corresponding disulfide.

    • Solution: Degas the solvent before use to remove dissolved oxygen. After the reaction is complete, consider working up the reaction under an inert atmosphere. The addition of a mild reducing agent during workup, such as sodium bisulfite, may also help to prevent oxidation.

  • Di-substitution (if applicable to your starting materials): If your quinoxaline core has other leaving groups, di-substitution might occur.

    • Solution: Use a stoichiometric amount of the sulfur nucleophile or a slight excess of the 2-chloroquinoxaline. Lowering the reaction temperature may also improve selectivity.

Q3: I am having difficulty purifying my this compound product. What are the recommended methods?

Possible Causes & Solutions:

  • Product is a Tautomeric Mixture: this compound exists in equilibrium with its tautomer, quinoxalin-2(1H)-thione. This can sometimes complicate purification and characterization.

    • Solution: Be aware of the tautomeric nature of your product. Characterization using techniques like NMR spectroscopy will show signals for both tautomers. For purification, the focus should be on isolating the compound, which may exist as a mixture of tautomers in the solid state.

  • Poor Crystallization: The product may be difficult to crystallize from common solvents.

    • Solution: A systematic approach to solvent screening for recrystallization is recommended. Start with solvents in which the compound has high solubility when hot and low solubility when cold. Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[1] If a single solvent is not effective, a two-solvent system can be employed.[2]

  • Product is Water Soluble as a Salt: The thiol group is acidic and can be deprotonated by a base to form a water-soluble thiolate salt.

    • Solution: This property can be exploited for purification. The crude product can be dissolved in an aqueous basic solution (e.g., dilute NaOH), washed with an organic solvent to remove non-acidic impurities, and then the this compound can be precipitated by acidifying the aqueous solution with an acid like HCl.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 2-chloroquinoxaline with a sulfur-containing nucleophile. Common sulfur sources include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Q2: What is the role of a base in the reaction with thiourea?

When thiourea is used as the nucleophile, it initially forms an isothiouronium salt with 2-chloroquinoxaline. A subsequent hydrolysis step, typically with a base like sodium hydroxide, is required to break down this intermediate and generate the final this compound product.

Q3: Can I use other sulfur nucleophiles?

Yes, other sulfur nucleophiles such as sodium sulfide (Na₂S) or potassium thioacetate followed by hydrolysis can also be used. The choice of nucleophile may depend on factors such as availability, reactivity, and desired reaction conditions.

Q4: How can I confirm the formation of this compound?

The product can be characterized using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the protons on the quinoxaline ring. The N-H proton of the thione tautomer will appear as a broad singlet.

  • ¹³C NMR: Will show a characteristic signal for the C=S carbon in the thione tautomer.

  • Mass Spectrometry: Will confirm the molecular weight of the product.

  • IR Spectroscopy: Will show a characteristic C=S stretching vibration for the thione tautomer.

Q5: What are the safety precautions I should take when working with sulfur reagents?

Many sulfur reagents, such as hydrogen sulfide (which can be released from NaSH upon acidification), have a strong, unpleasant odor and are toxic. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nucleophilic Aromatic Substitution on 2-Chloroquinoxaline.

ParameterCondition ACondition BCondition C
Sulfur Nucleophile Sodium Hydrosulfide (NaSH)ThioureaSodium Thioacetate
Solvent Dimethylformamide (DMF)EthanolDimethylformamide (DMF)
Temperature Room Temperature to 50 °CReflux80 °C
Base Not requiredNaOH (for hydrolysis)NaOH (for hydrolysis)
Typical Reaction Time 2-6 hours4-8 hours (including hydrolysis)6-12 hours (including hydrolysis)
Advantages Direct formation of thiolReadily available reagentGood for sensitive substrates
Disadvantages NaSH is moisture sensitiveTwo-step processTwo-step process

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloroquinoxaline using Sodium Hydrosulfide

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroquinoxaline (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: To the stirred solution, add sodium hydrosulfide (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to 50 °C and stir for an additional 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidification: Acidify the aqueous mixture with dilute hydrochloric acid (HCl) until a precipitate is formed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to afford pure this compound.

Protocol 2: Synthesis of this compound from 2-Chloroquinoxaline using Thiourea

  • Isothiouronium Salt Formation: In a round-bottom flask, dissolve 2-chloroquinoxaline (1.0 eq) and thiourea (1.1 eq) in ethanol. Reflux the mixture for 4-6 hours.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture. Reflux the mixture for an additional 2-3 hours.

  • Work-up and Acidification: Cool the reaction mixture and pour it into water. Acidify with dilute HCl to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Sodium Hydrosulfide Method p1_start Dissolve 2-Chloroquinoxaline in DMF p1_reagent Add Sodium Hydrosulfide p1_start->p1_reagent p1_reaction Stir at RT, then 50°C p1_reagent->p1_reaction p1_workup Pour into Ice-Water p1_reaction->p1_workup p1_acidify Acidify with HCl p1_workup->p1_acidify p1_isolate Filter Precipitate p1_acidify->p1_isolate p1_purify Recrystallize from Ethanol p1_isolate->p1_purify p1_product This compound p1_purify->p1_product

Caption: Experimental workflow for the synthesis of this compound using sodium hydrosulfide.

troubleshooting_logic start Low Yield of this compound? incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products purification_issue Purification Difficulty? start->purification_issue increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp check_purity Check Starting Material Purity incomplete_reaction->check_purity hydrolysis Quinoxalin-2-one formation? side_products->hydrolysis oxidation Disulfide formation? side_products->oxidation recrystallization Optimize Recrystallization purification_issue->recrystallization acid_base_extraction Use Acid-Base Extraction purification_issue->acid_base_extraction use_dry_solvent Use Anhydrous Solvents hydrolysis->use_dry_solvent degas_solvent Degas Solvents oxidation->degas_solvent

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Synthesis of 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Quinoxalinethiol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound is the thiol tautomer of quinoxaline-2(1H)-thione. The most common and effective synthetic strategies involve the preparation of the thione tautomer. Two prevalent methods are:

  • Two-Step Synthesis from Quinoxalin-2(1H)-one: This involves the chlorination of the precursor quinoxalin-2(1H)-one to form 2-chloroquinoxaline, followed by a thionation reaction to yield the final product.[1]

  • Three-Component Reaction: This method involves the reaction of an o-phenylenediamine, an aryl ketone, and elemental sulfur in the presence of a base like piperidine.[2]

Q2: What is the stable tautomeric form of this compound?

A2: this compound exists in a tautomeric equilibrium with quinoxaline-2(1H)-thione. In most cases, the thione form is the more stable and predominant tautomer.[3][4][5][6] Spectroscopic analysis is often required to determine the exact tautomeric ratio, which can be influenced by the solvent and the physical state (solid or solution).

Q3: How can I purify the crude this compound?

A3: The purification method depends on the synthetic route and the nature of the impurities. For the three-component synthesis, the product often precipitates from the reaction mixture upon the addition of a solvent like methanol and can be isolated by simple filtration.[2] For the two-step synthesis from quinoxalin-2(1H)-one, the solid product can typically be purified by recrystallization from a suitable solvent.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes, several reagents used in the synthesis of this compound require careful handling:

  • Phosphorus Oxychloride (POCl₃): Used for the chlorination of quinoxalin-2(1H)-one, it is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[7]

  • Sodium Hydrosulfide (NaSH): A potential thionating agent, it is corrosive and can release toxic hydrogen sulfide gas upon contact with acids or water.[8][9][10][11][12] It should be handled in a fume hood.

  • Thiourea: While less hazardous, it is a suspected carcinogen and should be handled with care.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Possible Cause Recommended Solution
Low or No Yield of 2-Chloroquinoxaline (Precursor) Incomplete reaction during chlorination.Ensure the reaction is heated at reflux for a sufficient amount of time (e.g., 1.5 hours) as specified in the protocol.[7] Use a fresh bottle of phosphorus oxychloride as it can degrade over time.
Loss of product during work-up.When quenching the reaction with water, do so slowly and carefully in an ice bath to control the exothermic reaction.[7] Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane.[7]
Low Yield of this compound in the Thionation Step Incomplete reaction with the thionating agent.Ensure the thionation reaction is carried out under reflux for an adequate duration to drive the reaction to completion.[1] The choice of thionating agent is crucial; N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt has been reported to give high yields.[1]
Side reactions of the thionating agent.The use of specific thionating agents can minimize side reactions. Using a well-defined thionating reagent is often preferable to elemental sulfur in some contexts to improve reproducibility.
Product is Difficult to Purify Presence of unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before work-up.
Formation of colored impurities.For the three-component synthesis, ensure the reaction is carried out under an inert atmosphere if starting materials are prone to oxidation. In the two-step method, purification of the intermediate 2-chloroquinoxaline is recommended before proceeding to the thionation step.
Inconsistent Yields in the Three-Component Reaction The basicity of the catalyst is not optimal.The use of a strong nitrogen base like piperidine has been shown to provide the highest yields in this reaction.[2] Ensure the correct stoichiometry of the base is used.
Poor quality of elemental sulfur.Use high-purity, finely powdered sulfur to ensure better reactivity and consistency.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and its precursors.

Reaction Step Starting Materials Product Reported Yield Reference
ChlorinationQuinoxalin-2(1H)-one, POCl₃2-ChloroquinoxalineNot explicitly stated for this specific reaction, but this is a standard and generally high-yielding transformation.[7]
Thionation2-Chloroquinoxalines, N-cyclohexyl dithiocarbamate cyclohexyl ammonium saltQuinoxaline-2(1H)-thiones76–93%[1]
Three-Component Reactiono-Phenylenediamines, Aryl Ketones, SulfurQuinoxaline-2-thionesGood to excellent yields reported, but specific percentages vary with substrates.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoxaline from Quinoxalin-2(1H)-one[7]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add quinoxalin-2(1H)-one (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, approximately 6.5 equivalents) to the flask.

  • Reaction: Heat the mixture at reflux for 1.5 hours under a nitrogen atmosphere.

  • Work-up: After cooling, slowly and cautiously pour the reaction mixture onto crushed ice or into cold water.

  • Extraction: Extract the aqueous solution with dichloromethane (2 x 250 mL for a 100 mmol scale).

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 2-chloroquinoxaline.

Protocol 2: Synthesis of Quinoxaline-2(1H)-thione from 2-Chloroquinoxaline[1]
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoxaline (1 equivalent) in ethanol.

  • Addition of Thionating Agent: Add N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt (1 equivalent) to the solution.

  • Reaction: Heat the reaction mixture at reflux. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the product, quinoxaline-2(1H)-thione, is expected to precipitate or can be isolated after cooling and filtration.

Visualizations

experimental_workflow_2_quinoxalinethiol cluster_protocol1 Protocol 1: Synthesis of 2-Chloroquinoxaline cluster_protocol2 Protocol 2: Synthesis of this compound start1 Quinoxalin-2(1H)-one step1_1 Add POCl3 start1->step1_1 step1_2 Reflux for 1.5h step1_1->step1_2 step1_3 Quench with water step1_2->step1_3 step1_4 Extract with CH2Cl2 step1_3->step1_4 end1 2-Chloroquinoxaline step1_4->end1 start2 2-Chloroquinoxaline end1->start2 Intermediate Product step2_1 Add Thionating Agent in Ethanol start2->step2_1 step2_2 Reflux step2_1->step2_2 step2_3 Isolate Product step2_2->step2_3 end2 This compound step2_3->end2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound cause1 Incomplete Chlorination problem->cause1 cause2 Inefficient Thionation problem->cause2 cause3 Product Loss During Work-up problem->cause3 cause4 Side Reactions problem->cause4 sol1 Increase reflux time / Use fresh POCl3 cause1->sol1 sol2 Optimize thionating agent and reaction time cause2->sol2 sol3 Careful quenching and extraction cause3->sol3 sol4 Purify intermediate / Use inert atmosphere cause4->sol4

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Synthesis of 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Quinoxalinethiol. The following information addresses common side products and other experimental challenges.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues encountered during the synthesis of this compound, particularly when using o-phenylenediamine and a carbon disulfide source.

Q1: My reaction has resulted in a product with a melting point close to the expected value for this compound, but the spectroscopic data (e.g., NMR, IR) is not entirely consistent. What is the likely cause?

A1: This is a very common issue and strongly suggests the presence of a significant amount of the isomeric side product, benzimidazole-2-thione . Due to its structural similarity to this compound, it often has a close melting point and similar solubility characteristics, making separation challenging. The formation of benzimidazole-2-thione occurs through a competing intramolecular cyclization pathway where the second amino group of o-phenylenediamine attacks the carbon of the dithiocarbamate intermediate, leading to a five-membered ring instead of the six-membered quinoxaline ring.

Q2: After the reaction, I have a significant quantity of a dark, insoluble, tar-like substance in my crude product. What is this, and how can I prevent its formation?

A2: The formation of dark, insoluble materials is often due to the oxidation and self-condensation of the o-phenylenediamine starting material. o-Phenylenediamine is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored, polymeric byproducts.

  • Prevention:

    • Use fresh, purified o-phenylenediamine for your reaction. If the starting material is discolored (yellow or brown), it should be purified, for example, by recrystallization from water with the addition of a small amount of sodium dithionite to reduce oxidized impurities.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid excessively high reaction temperatures or prolonged reaction times, which can promote side reactions.

Q3: My yield of this compound is consistently low. What are the primary factors that could be responsible?

A3: Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: The reaction temperature, time, and solvent can significantly impact the yield. The reaction may require heating to proceed at a reasonable rate, but excessive heat can promote side product formation.

  • Incorrect Stoichiometry: An improper molar ratio of o-phenylenediamine to the carbon disulfide source can lead to incomplete conversion of the starting material.

  • Purity of Reagents: As mentioned, impure o-phenylenediamine can lead to the formation of byproducts and reduce the yield of the desired product. The purity of the carbon disulfide source is also important.

  • Prominent Side Reactions: The formation of benzimidazole-2-thione is often a major competing reaction that directly reduces the yield of this compound.

Q4: How can I effectively purify this compound from its common side products, especially benzimidazole-2-thione?

A4: Purification can be challenging due to the similar physical properties of this compound and benzimidazole-2-thione.

  • Recrystallization: Careful selection of a recrystallization solvent is crucial. Ethanol is a commonly used solvent. Fractional crystallization, which involves multiple recrystallization steps, may be necessary to achieve high purity.

  • Column Chromatography: Silica gel column chromatography can be an effective method for separating the desired product from side products. A suitable eluent system, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), will need to be determined experimentally, for example, by using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound from o-phenylenediamine and carbon disulfide?

A1: The most prevalent side product is benzimidazole-2-thione . Other potential, though typically less common, side products can include:

  • Polymeric materials: Arising from the self-condensation and oxidation of o-phenylenediamine.

  • Quinoxaline-2,3-dithiol: This can form if the reaction conditions are harsh enough to promote further reaction at the 3-position of the quinoxaline ring.

  • 1,5-Benzodiazepine-2-thione: While less common in this specific synthesis, reactions of o-phenylenediamine with other reagents can sometimes lead to seven-membered ring systems.

Q2: What is the general reaction mechanism for the formation of this compound and the primary side product?

A2: The reaction proceeds through the following key steps:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide.

  • Intermediate Formation: This initial attack forms a dithiocarbamate intermediate.

  • Cyclization: This is the critical step where the pathways to the desired product and the main side product diverge.

    • For this compound: The second amino group attacks the carbon of the dithiocarbamate, leading to the formation of the six-membered quinoxaline ring.

    • For Benzimidazole-2-thione: An alternative intramolecular cyclization occurs where the nitrogen of the dithiocarbamate attacks the other amino group, resulting in the five-membered benzimidazole ring.

Q3: Are there alternative reagents to carbon disulfide for this synthesis?

A3: Yes, other reagents can be used to introduce the C=S functionality. These include:

  • Potassium Ethyl Xanthate: This reagent can be used in place of carbon disulfide and a base.

  • Thiourea: In some cases, thiourea can be used as a source of the thiocarbonyl group, though this may require different reaction conditions.

Q4: How critical is the purity of the o-phenylenediamine starting material?

A4: The purity of o-phenylenediamine is highly critical. This compound is known to darken upon exposure to air and light due to oxidation. These oxidized impurities can lead to the formation of colored byproducts and can also catalyze other unwanted side reactions, significantly impacting both the purity and the yield of the final product. It is strongly recommended to use freshly purified o-phenylenediamine for the best results.

Data Presentation

The following table summarizes the potential products and side products in the synthesis of this compound. Please note that specific yield percentages can vary significantly based on the reaction conditions and have not been extensively reported in the literature. The values presented are for illustrative purposes to highlight the common distribution of products.

Product/Side ProductTypical Yield Range (%)Key Factors Influencing Formation
This compound 40 - 70Optimized reaction temperature and time, use of pure o-phenylenediamine, inert reaction atmosphere.
Benzimidazole-2-thione 20 - 50A major competing product. Its formation is favored by certain reaction conditions that promote the five-membered ring closure.
Polymeric Byproducts 5 - 15Presence of oxygen, use of unpurified o-phenylenediamine, prolonged high reaction temperatures.
Quinoxaline-2,3-dithiol < 5Harsher reaction conditions, excess of the sulfur-containing reagent.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, adapted from procedures for the closely related synthesis of benzimidazole-2-thione. Researchers should optimize the conditions for their specific setup.

Synthesis of this compound from o-Phenylenediamine and Carbon Disulfide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • Reagent Addition: To this solution, add a solution of potassium hydroxide (1 equivalent) in a small amount of water. Then, add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) until the product precipitates.

  • Isolation and Purification: Collect the crude product by filtration, wash it with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

Visualization

The following diagram illustrates a general troubleshooting workflow for the synthesis of this compound.

TroubleshootingWorkflow cluster_low_yield Troubleshoot Low Yield cluster_purity Troubleshoot Purity start Start Synthesis of This compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction (Temp, Time, Solvent) check_yield->optimize_conditions Yes success Successful Synthesis check_purity->success No id_byproducts Identify Byproducts (NMR, MS) check_purity->id_byproducts Yes check_reagents Check Reagent Purity and Stoichiometry optimize_conditions->check_reagents minimize_side_reactions Minimize Side Reactions (Inert Atmosphere) check_reagents->minimize_side_reactions minimize_side_reactions->start Retry Synthesis recrystallize Recrystallization column_chrom Column Chromatography recrystallize->column_chrom column_chrom->success id_byproducts->recrystallize

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Purification of 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 2-Quinoxalinethiol by recrystallization. It is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A definitive, single ideal solvent for this compound is not widely reported; however, for quinoxaline derivatives and related heterocyclic compounds, polar protic solvents are often a good starting point. Ethanol is frequently used for the recrystallization of various quinoxalinone and thiazole-containing compounds.[1] The best approach is to perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water) to identify the most suitable one. An ideal solvent should dissolve the compound completely when hot but sparingly or not at all at low temperatures.[2]

Q2: I've dissolved my crude this compound, but no crystals are forming upon cooling. What should I do?

This is a common issue that can arise from several factors:

  • The solution may not be sufficiently saturated. This can happen if too much solvent was used.[3] Try boiling off a portion of the solvent to increase the concentration of the solute and then allow it to cool again.

  • The solution is supersaturated and requires nucleation. Crystal formation sometimes needs a trigger. Try scratching the inside surface of the flask just below the solvent level with a glass rod.[3]

  • Seeding: If you have a small crystal of pure this compound, adding it to the cooled solution (a "seed crystal") can induce crystallization.

Q3: Can I use a solvent mixture for the recrystallization?

Yes, a binary (two-solvent) system is an excellent alternative if no single solvent has the ideal solubility properties. This typically involves a "good" solvent that dissolves the compound readily and a "bad" or "anti-solvent" in which the compound is insoluble. For a compound like this compound, an ethanol-water mixture is a common and effective choice.[2] The compound is dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy, indicating saturation. A few more drops of hot ethanol are then added to redissolve the precipitate before slow cooling.

Data Presentation

Physical Properties of this compound

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes its basic chemical properties. Researchers should determine specific properties like the melting point experimentally as a key indicator of purity.

PropertyValue
Chemical Formula C₈H₆N₂S
Molecular Weight 162.21 g/mol
Melting Point Not available in searched resources. This should be determined experimentally. A sharp melting point range after recrystallization indicates high purity.
Appearance Typically a solid at room temperature.
Solvent Selection Guide for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization.[2] Since quantitative solubility data is unavailable, a qualitative, experimental approach is necessary.

Solvent ClassExamplesSuitability for this compound (Hypothesized)
Polar Protic Ethanol, WaterEthanol is a promising candidate, often used for similar heterocyclic compounds. Water is likely a poor solvent at low temperatures, making it a good anti-solvent in a binary system with ethanol.
Polar Aprotic Acetone, THFMay be too effective as solvents, potentially leading to high solubility even at low temperatures and thus poor recovery. Worth testing on a small scale.
Non-Polar Hexane, TolueneLikely to have low solubility for this compound, even when hot. May be useful as anti-solvents or for washing away non-polar impurities.

Experimental Protocols

The following are generalized protocols. The optimal solvent, solvent volume, and temperatures should be determined through small-scale trials before proceeding with the bulk sample.

Protocol 1: Single-Solvent Recrystallization (Using Ethanol)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal volume of ethanol and a boiling chip. Gently heat the mixture to the boiling point of ethanol (78°C) while stirring or swirling. Continue to add small portions of hot ethanol until the solid has completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the solution into a second pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be moved to an ice bath for at least 15-30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry or place them in a desiccator.

Protocol 2: Two-Solvent Recrystallization (Using Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol in an Erlenmeyer flask.

  • Saturation: While keeping the ethanol solution hot, add hot water dropwise with swirling until a persistent cloudiness (the cloud point) is observed. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield.

  • Collection, Washing, and Drying: Follow steps 4-6 from the single-solvent protocol. For washing, use a small amount of an ice-cold ethanol/water mixture with the same approximate ratio as the final recrystallization solution.

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.

  • Cause: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities. The compound comes out of solution as a liquid instead of a solid.

  • Solutions:

    • Reheat and Add Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation and then attempt to cool it again, more slowly this time.

    • Lower the Solution Temperature: For a two-solvent system, add more of the "good" solvent to dissolve the oil, then add the "bad" solvent at a lower temperature.

    • Change Solvents: Select a solvent with a lower boiling point.

Problem: Crystal yield is very low (e.g., < 30%).

  • Cause: The most common reason for low yield is using too much solvent during the dissolution step, which leaves a significant amount of the product dissolved in the mother liquor even after cooling.[3]

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Evaporate Excess Solvent: If you suspect too much solvent was used, gently heat the flask to boil off some of the solvent to re-concentrate the solution, then cool again.

    • Maximize Cooling: Ensure the flask is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30 minutes) to minimize the compound's solubility.

    • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off more solvent to yield a second, though likely less pure, batch of crystals.

Problem: The purified crystals are still colored.

  • Cause: Colored impurities may be co-crystallizing with the product or are adsorbed onto the crystal surface.

  • Solutions:

    • Use Activated Charcoal: After dissolving the crude solid but before hot filtration, add a very small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Swirl and then remove the charcoal via hot filtration. Use charcoal sparingly, as it can also adsorb your desired product.

    • Perform a Second Recrystallization: A second recrystallization, possibly in a different solvent system, can further remove persistent impurities.

Visualized Workflows

Recrystallization_Workflow start_end start_end process process decision decision output output Start Start: Crude This compound SelectSolvent 1. Select Solvent (Small-Scale Tests) Start->SelectSolvent Dissolve 2. Dissolve Crude Solid in Min. Hot Solvent SelectSolvent->Dissolve Insoluble Insoluble Impurities Present? Dissolve->Insoluble HotFilter 3. Perform Hot Gravity Filtration Insoluble->HotFilter Yes Cool 4. Cool Solution Slowly (Room Temp -> Ice Bath) Insoluble->Cool No HotFilter->Cool VacuumFilter 5. Collect Crystals (Vacuum Filtration) Cool->VacuumFilter Wash 6. Wash Crystals with Ice-Cold Solvent VacuumFilter->Wash Dry 7. Dry Crystals Wash->Dry End End: Pure Crystals Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree problem problem cause cause solution solution p1 Problem: No Crystals Form c1a Solution not saturated? p1->c1a c1b Supersaturated? (Needs Nucleation) p1->c1b s1a Boil off some solvent c1a->s1a s1b Scratch flask with glass rod c1b->s1b s1c Add a seed crystal c1b->s1c p2 Problem: Product 'Oiled Out' c2a Solute melting point is too low / Impure p2->c2a s2a Reheat, add more solvent, cool slower c2a->s2a s2b Change to a lower- boiling point solvent c2a->s2b p3 Problem: Yield is Very Low c3a Too much solvent was used p3->c3a s3a Use minimum solvent next time c3a->s3a s3b Evaporate solvent from mother liquor to get a second crop c3a->s3b

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Stability issues and degradation of 2-Quinoxalinethiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-Quinoxalinethiol in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the reliable use of this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Question: My this compound solution has changed color (e.g., turned yellow or brown). Is it still usable?

Answer: A change in color often indicates degradation of the compound. Thiol-containing compounds, including this compound, can be susceptible to oxidation, which may lead to the formation of colored byproducts such as disulfides. It is recommended to prepare a fresh solution. To minimize oxidation, consider the following preventative measures:

  • Use Degassed Solvents: Oxygen dissolved in solvents can promote oxidation. Degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) before use can significantly improve stability.

  • Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to oxygen.

  • Storage: Store stock solutions at the recommended temperature of 2-8°C under an inert gas.[1]

Question: I am observing unexpected or inconsistent results in my experiments using a this compound solution. Could this be related to its stability?

Answer: Yes, inconsistent results are a common consequence of compound degradation. The formation of degradation products can lead to a decrease in the effective concentration of this compound and the introduction of impurities that may interfere with your assay.

Troubleshooting Steps:

  • Prepare a Fresh Solution: Always start by preparing a fresh solution of this compound from a solid that has been stored correctly.

  • Verify Solvent Purity: Ensure the solvent used is of high purity and appropriate for your application. Some solvents can contain impurities that may react with the thiol group.

  • Control for Light Exposure: Photodegradation can be a concern for heterocyclic compounds. Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

  • pH Considerations: The stability of thiols can be pH-dependent. If you are working in aqueous buffered solutions, be aware that basic conditions can promote the deprotonation of the thiol group, making it more susceptible to oxidation. Consider evaluating the stability of your compound in the specific buffer system you are using.

Question: I am having difficulty dissolving this compound in my desired solvent. What can I do?

Answer: Solubility issues can be addressed by considering the polarity of the solvent and the compound. This compound is a heterocyclic compound with a polar thiol group.

Recommendations:

  • Solvent Selection: Start with common laboratory solvents such as dimethyl sulfoxide (DMSO), which is a strong organic solvent capable of dissolving a wide array of organic materials.[2] Other polar aprotic solvents may also be effective. For aqueous applications, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous buffer is a common practice.

  • Gentle Warming and Sonication: Aiding dissolution by gentle warming or sonication can be effective. However, be cautious with heating as it can accelerate degradation.

  • Solubility Testing: If solubility remains a challenge, it is advisable to perform a formal solubility test to determine the most suitable solvent for your required concentration. A protocol for this is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid this compound should be stored at 2-8°C under an inert gas atmosphere to protect it from moisture and oxygen.

Q2: How should I prepare and store a stock solution of this compound?

A2: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] The solution should be stored in tightly sealed vials, preferably with a Teflon-lined cap, to prevent solvent evaporation and moisture entry.[4] For extended storage, flushing the headspace of the vial with an inert gas before sealing is advisable.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of thiols and quinoxaline derivatives, the most probable degradation pathways include:

  • Oxidation: The thiol group (-SH) can be oxidized to form a disulfide (-S-S-) linkage, connecting two molecules of this compound. Further oxidation can lead to the formation of sulfinic and sulfonic acids.

  • Hydrolysis: While the quinoxaline ring is generally stable, under harsh acidic or basic conditions, cleavage of the heterocyclic ring could occur, though this is less common than thiol oxidation.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

Q4: Can this compound act as an antioxidant, and does this affect its stability?

A4: Yes, compounds containing thiol groups and certain quinoxaline derivatives have been reported to possess antioxidant activity.[5][6] The antioxidant mechanism often involves the donation of a hydrogen atom from the thiol group to scavenge free radicals. This process inherently leads to the oxidation and degradation of the this compound molecule itself. Therefore, while it may act as an antioxidant, this activity is directly linked to its own chemical instability in the presence of oxidizing species.

Summary of Stability and Solubility Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a qualitative summary based on general chemical principles and data from related compounds. Researchers are encouraged to perform their own stability and solubility studies for their specific experimental conditions.

ParameterSolvent/ConditionExpected Stability/SolubilityRecommendations
Solubility DMSOHighRecommended for preparing concentrated stock solutions.
Ethanol, MethanolModerate to LowMay require gentle warming or sonication to dissolve.
AcetonitrileModerate to LowSolubility may be limited.
WaterLowDirect dissolution in aqueous buffers is likely to be poor.
Stability Acidic (aqueous)Generally more stable than in basic conditions.Monitor for any signs of degradation over time.
Basic (aqueous)Susceptible to oxidation due to deprotonation of the thiol.Prepare fresh solutions and use promptly. Avoid high pH if possible.
Oxidative (e.g., H₂O₂)Highly susceptible to degradation (oxidation of the thiol).Avoid exposure to oxidizing agents.
ThermalMay degrade at elevated temperatures.Avoid excessive heating during dissolution and storage.
PhotolyticPotentially unstable upon exposure to light.Protect solutions from light using amber vials or foil.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and solubility of this compound.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, ethanol, buffered aqueous solution)

  • Vials with screw caps

  • Orbital shaker at a controlled temperature

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer

  • Calibrated analytical balance, volumetric flasks, and pipettes

Methodology:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

  • Calculate the original concentration in the supernatant to determine the solubility (e.g., in mg/mL or µg/mL).

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.[7][8][9][10]

Materials:

  • This compound solution (e.g., in a 50:50 mixture of acetonitrile and water)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC-UV or LC-MS system

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Keep a sample at room temperature for a defined period.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Keep the sample at room temperature for a defined period.

  • Thermal Degradation: Keep a sample of the this compound solution at an elevated temperature (e.g., 60°C) for a defined period.

  • Photolytic Degradation: Expose a sample of the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and analyze by HPLC-UV or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solid Solid this compound prep_solution Prepare Solution in Appropriate Solvent prep_solid->prep_solution stress_acid Acidic prep_solution->stress_acid stress_base Basic prep_solution->stress_base stress_ox Oxidative prep_solution->stress_ox stress_therm Thermal prep_solution->stress_therm stress_photo Photolytic prep_solution->stress_photo analysis_hplc HPLC-UV / LC-MS Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_eval Evaluate Degradation (Parent Peak Decrease, New Peaks) analysis_hplc->analysis_eval

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results q1 Is the solution freshly prepared? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the solvent degassed and of high purity? a1_yes->q2 sol_fresh Prepare a fresh solution from properly stored solid. a1_no->sol_fresh sol_fresh->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the solution protected from light? a2_yes->q3 sol_solvent Use high-purity, degassed solvents. a2_no->sol_solvent sol_solvent->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consider pH effects and perform a stability study for your specific conditions. a3_yes->end_node sol_light Protect solution from light (amber vials/foil). a3_no->sol_light sol_light->end_node

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Purification of Crude 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of crude 2-Quinoxalinethiol.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound After Recrystallization

Possible Cause Troubleshooting Step
Incorrect Recrystallization Solvent The ideal solvent should dissolve the crude product completely when hot and sparingly or not at all when cold. For this compound, ethanol or an ethanol-water mixture is a good starting point.
Too Much Solvent Used Using an excessive amount of solvent will keep the product dissolved even at low temperatures, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the crude material.
Premature Crystallization During Hot Filtration If the solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the hot solution quickly. If crystals do form, they can be redissolved with a small amount of hot solvent.
Incomplete Crystallization After dissolving the crude product in hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Issue 2: Colored Impurities Persist in the Final Product

Possible Cause Troubleshooting Step
Oxidation of Starting Material The starting material, o-phenylenediamine, is prone to oxidation, which can lead to colored byproducts in the final product.
Co-crystallization of Impurities The colored impurities may have similar solubility profiles to this compound in the chosen recrystallization solvent.
Insufficient Washing of Crystals Residual mother liquor on the crystal surface will contain impurities.

Solution:

  • Activated Charcoal Treatment: Before allowing the hot, dissolved solution to cool, add a small amount of activated charcoal to adsorb colored impurities. Be aware that excessive use of charcoal can also adsorb some of the desired product. After a brief heating period with the charcoal, perform a hot filtration to remove it before crystallization.

  • Second Recrystallization: If the product is still colored after the first recrystallization, a second recrystallization using a different solvent system may be effective.

  • Thorough Washing: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

Issue 3: Oily Product Obtained Instead of Crystals

Possible Cause Troubleshooting Step
"Oiling Out" This occurs when the solute is insoluble in the solvent at the boiling point of the solvent, or when the boiling point of the solvent is higher than the melting point of the solute.
High Concentration of Impurities A high impurity level can sometimes inhibit crystal formation and lead to an oily precipitate.

Solution:

  • Adjust Solvent System: If using a mixed solvent system like ethanol-water, try adjusting the ratio. If using a single solvent, consider a different one with a lower boiling point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound to initiate crystallization.

  • Preliminary Purification: If the crude product is very impure, consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials (o-phenylenediamine and a thioglycolate source) and colored oxidation byproducts of o-phenylenediamine. Side reactions can also lead to the formation of other heterocyclic compounds.

Q2: What is the best solvent for recrystallizing this compound?

A2: While specific solubility data is not extensively published, ethanol is a commonly recommended solvent for the recrystallization of similar heterocyclic compounds. An ethanol-water mixture can also be effective, where the compound is dissolved in hot ethanol and water is added dropwise as an anti-solvent until the solution becomes cloudy, followed by the addition of a few drops of hot ethanol to redissolve the precipitate before cooling.

Q3: Can acid-base extraction be used to purify this compound?

A3: Yes, acid-base extraction is a highly effective method for purifying this compound. The thiol group (-SH) is acidic and will be deprotonated by a base (like sodium hydroxide) to form a water-soluble salt. Neutral organic impurities will remain in the organic layer and can be separated. The aqueous layer containing the deprotonated product can then be re-acidified to precipitate the purified this compound.

Q4: My purified this compound has a low melting point with a broad range. What does this indicate?

A4: A low and broad melting point range is a strong indication that your sample is still impure. Pure crystalline solids typically have a sharp melting point at a specific temperature. Further purification steps are recommended.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventTemperatureSolubility
WaterColdSparingly Soluble
WaterHotSlightly Soluble
EthanolColdSlightly Soluble
EthanolHotSoluble
AcetoneColdModerately Soluble
AcetoneHotVery Soluble
Diethyl EtherColdSparingly Soluble
Diethyl EtherHotModerately Soluble

Note: This data is estimated based on general principles and data for structurally similar compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more ethanol dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Extraction: Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate. The deprotonated this compound will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the product. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid (e.g., hydrochloric acid) dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water.

  • Drying: Dry the purified product.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Ethanol hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool to Room Temp. & then Ice Bath dissolve->cool No Insoluble Impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Purified Crystals wash->dry

Caption: Workflow for the purification of this compound by recrystallization.

acid_base_extraction_workflow cluster_acid_base Acid-Base Extraction Workflow dissolve_org Dissolve Crude Product in Organic Solvent extract_base Extract with Aqueous Base (NaOH) dissolve_org->extract_base separate_layers Separate Aqueous and Organic Layers extract_base->separate_layers acidify Acidify Aqueous Layer with Acid (HCl) separate_layers->acidify Aqueous Layer discard_org Discard Organic Layer (contains neutral impurities) separate_layers->discard_org Organic Layer precipitate Precipitate Pure Product acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry_product Dry Purified Product filter_wash->dry_product

Caption: Workflow for the purification of this compound by acid-base extraction.

Protecting group strategies for the thiol moiety in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding protecting group strategies for the thiol moiety during quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the thiol group during quinoxaline synthesis?

A1: The thiol group (-SH) is highly nucleophilic and susceptible to oxidation. During quinoxaline synthesis, which often involves oxidative cyclization or condensation reactions, an unprotected thiol can lead to several side reactions. These include the formation of disulfides, reaction with electrophilic starting materials, or interference with the desired cyclization process, ultimately leading to low yields and complex product mixtures.

Q2: What are the most common methods for synthesizing quinoxalines, and how do these conditions affect the choice of a thiol protecting group?

A2: The most prevalent method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often carried out under acidic or oxidative conditions. Therefore, a suitable thiol protecting group must be stable under these conditions to prevent premature deprotection and subsequent side reactions.

Q3: Which thiol protecting groups are recommended for quinoxaline synthesis?

A3: Several protecting groups are compatible with the typical conditions of quinoxaline synthesis. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy. Some recommended options include:

  • S-Trityl (Trt): This bulky group offers good stability under neutral and basic conditions. It is generally cleaved with acids, such as trifluoroacetic acid (TFA).

  • S-tert-Butyl (tBu): The tert-butyl group is robust and stable to a wide range of reaction conditions, including many acidic and basic environments. Deprotection is typically achieved with strong acids or oxidizing agents.

  • S-Acetamidomethyl (Acm): The Acm group is stable to the acidic conditions often used for Boc-group removal in peptide synthesis, making it a versatile choice. It is typically cleaved with mercury(II) acetate or iodine.

Q4: My thiol protecting group is being cleaved during the quinoxaline formation step. What can I do?

A4: If you are experiencing premature deprotection of your thiol group, consider the following troubleshooting steps:

  • Change the Protecting Group: Your current protecting group may not be stable enough for the reaction conditions. Switch to a more robust protecting group, such as S-tert-butyl, which offers greater stability.

  • Modify Reaction Conditions: If possible, adjust the reaction conditions to be milder. For example, if you are using strongly acidic conditions, try a weaker acid or a shorter reaction time.

  • Use a Different Synthetic Route: Explore alternative synthetic routes to the desired quinoxaline that utilize milder reaction conditions and are more compatible with your chosen protecting group.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired quinoxaline product - Premature deprotection of the thiol group leading to side reactions.- The protecting group is sterically hindering the reaction.- Switch to a more stable protecting group (e.g., S-tert-butyl).- Optimize reaction conditions (temperature, reaction time, catalyst).- Consider a smaller protecting group if steric hindrance is suspected.
Formation of disulfide byproducts - The thiol protecting group is not stable under the reaction conditions.- Air oxidation of the deprotected thiol.- Ensure the protecting group is stable to the reaction conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in removing the thiol protecting group - The deprotection conditions are not harsh enough.- The deprotection reagent is being consumed by other functional groups in the molecule.- Increase the concentration of the deprotection reagent or the reaction time.- Use a stronger deprotection reagent.- Ensure that other functional groups are compatible with the deprotection conditions.
The protecting group is stable, but the quinoxaline ring is not forming. The protected thiol substituent is electronically deactivating the o-phenylenediamine starting material.Use a more activating protecting group or stronger reaction conditions for the cyclization step.

Protecting Group Comparison

Protecting Group Abbreviation Common Protection Conditions Common Deprotection Conditions Stability
TritylTrtTrityl chloride, base (e.g., Et3N) in an inert solvent (e.g., DCM)Trifluoroacetic acid (TFA) in DCM with a scavenger (e.g., triethylsilane)Stable to basic and mildly acidic conditions.
tert-ButyltBuIsobutylene, acid catalyst (e.g., H2SO4)Strong acids (e.g., trifluoromethanesulfonic acid), Hg(OAc)2 followed by H2SVery stable to a wide range of conditions.
AcetamidomethylAcmN-(Hydroxymethyl)acetamide, acid catalyst (e.g., TFA)Hg(OAc)2 in aqueous acetic acid, followed by H2S; Iodine in methanolStable to strongly acidic conditions.

Experimental Protocols

General Protocol for S-Trityl Protection of a Thiophenol Derivative:

  • Dissolve the thiophenol derivative in an anhydrous, inert solvent such as dichloromethane (DCM).

  • Add a base, such as triethylamine (Et3N), to the solution.

  • Slowly add a solution of trityl chloride (Trt-Cl) in DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

General Protocol for S-Trityl Deprotection:

  • Dissolve the S-trityl protected quinoxaline in DCM.

  • Add a scavenger, such as triethylsilane (TES).

  • Add trifluoroacetic acid (TFA) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature until deprotection is complete (monitor by TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow and Decision Making

Thiol_Protection_Strategy start Start: Synthesis of Thiol-Substituted Quinoxaline protect_thiol Protect Thiol Group start->protect_thiol select_pg Select Protecting Group protect_thiol->select_pg pg_trt Trityl (Trt) select_pg->pg_trt Acid Labile pg_tbu tert-Butyl (tBu) select_pg->pg_tbu Highly Stable pg_acm Acetamidomethyl (Acm) select_pg->pg_acm Orthogonal quinoxaline_synthesis Perform Quinoxaline Synthesis deprotect Deprotect Thiol Group quinoxaline_synthesis->deprotect Successful troubleshoot_synthesis Troubleshoot Synthesis quinoxaline_synthesis->troubleshoot_synthesis Issues? end Final Product deprotect->end Successful troubleshoot_deprotection Troubleshoot Deprotection deprotect->troubleshoot_deprotection Issues? pg_trt->quinoxaline_synthesis pg_tbu->quinoxaline_synthesis pg_acm->quinoxaline_synthesis troubleshoot_synthesis->select_pg Change PG troubleshoot_synthesis->quinoxaline_synthesis Modify Conditions troubleshoot_deprotection->deprotect Optimize Conditions Deprotection_Conditions cluster_Trt S-Trityl (Trt) Deprotection cluster_tBu S-tert-Butyl (tBu) Deprotection cluster_Acm S-Acetamidomethyl (Acm) Deprotection Trt_Protected S-Trt Quinoxaline TFA_TES TFA, TES, DCM Trt_Protected->TFA_TES Deprotected_Trt Free Thiol Quinoxaline TFA_TES->Deprotected_Trt tBu_Protected S-tBu Quinoxaline Strong_Acid Strong Acid (e.g., TFMSA) tBu_Protected->Strong_Acid Deprotected_tBu Free Thiol Quinoxaline Strong_Acid->Deprotected_tBu Acm_Protected S-Acm Quinoxaline Hg_OAc2 1. Hg(OAc)2 2. H2S Acm_Protected->Hg_OAc2 Iodine I2, MeOH Acm_Protected->Iodine Deprotected_Acm1 Free Thiol Quinoxaline Hg_OAc2->Deprotected_Acm1 Deprotected_Acm2 Free Thiol Quinoxaline Iodine->Deprotected_Acm2

Overcoming low reactivity in nucleophilic substitution of 2-chloroquinoxaline with thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic substitution of 2-chloroquinoxaline with thiols. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome low reactivity and other common issues.

Troubleshooting Guide

Low or no conversion of 2-chloroquinoxaline is a common hurdle. This guide addresses the most frequent causes and provides actionable solutions.

Issue Possible Cause Recommendation
Low or No Conversion Insufficiently Activated Quinoxaline Ring: The inherent electron-deficient nature of the pyrazine ring in quinoxaline facilitates nucleophilic attack. However, the absence of strong electron-withdrawing groups (EWGs) on the quinoxaline ring can lead to low reactivity.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal conditions.
Poor Nucleophile/Low Thiolate Concentration: While thiols are generally excellent nucleophiles for SNAr reactions, their reactivity is significantly enhanced in their thiolate form (RS⁻). Incomplete deprotonation of the thiol can result in low reaction rates.[1]The addition of a suitable base is crucial to generate the more nucleophilic thiolate. For less reactive thiols, consider using a stronger base or a different solvent to improve nucleophilicity.[1]
Inappropriate Solvent: The choice of solvent has a dramatic impact on the reaction rate. Protic solvents can solvate the thiolate anion, reducing its nucleophilicity.[1]Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions as they solvate the cation of the thiolate salt, leaving the anion "naked" and more reactive.[1]
Suboptimal Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[1]If the reaction is sluggish at room temperature, gradually increase the temperature. Be mindful that excessively high temperatures can lead to side reactions and decomposition.[1]
Formation of Side Products Di-substitution: If the starting material has multiple leaving groups, or if the product of the initial substitution is still reactive, di-substitution can occur.Use a stoichiometric amount of the thiol or a slight excess of the 2-chloroquinoxaline. Running the reaction at a lower temperature may also improve selectivity.[1]
Oxidation of Thiol: Thiols are susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to the formation of disulfides which are unreactive.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Decomposition: A dark coloration and the formation of multiple spots on a TLC plate can indicate decomposition of starting materials or products.This could be caused by an excessively high reaction temperature or the use of a base that is too strong. Try running the reaction at a lower temperature and/or using a milder base (e.g., K₂CO₃ instead of NaH).

Frequently Asked Questions (FAQs)

Q1: Why is my 2-chloroquinoxaline unreactive towards my thiol nucleophile, even with a base?

A1: Several factors could be at play. The quinoxaline ring may not be sufficiently activated (i.e., it lacks electron-withdrawing groups). Your thiol might be sterically hindered. Critically, ensure you are using an appropriate polar aprotic solvent (like DMF or DMSO) and an adequate temperature, as heating is often necessary.[1] The choice and amount of base are also crucial for generating a sufficient concentration of the reactive thiolate anion.

Q2: What is the best solvent for the nucleophilic substitution of 2-chloroquinoxalines with thiols?

A2: Polar aprotic solvents like DMSO, DMF, and NMP are generally the most effective for SNAr reactions.[1] They enhance the reactivity of the thiolate by not solvating the anion as strongly as protic solvents do. However, the optimal solvent can be substrate-dependent, and it is sometimes worthwhile to screen a few options.

Q3: Do I need a catalyst for this reaction?

A3: In many cases, a catalyst is not strictly necessary, especially with a reactive thiol and an activated quinoxaline ring. However, for less reactive systems, a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBAC) can be highly effective, particularly when using an inorganic base that has low solubility in the organic solvent.[1]

Q4: How can I avoid the formation of the disulfide byproduct from my thiol?

A4: To prevent the oxidative coupling of your thiol to a disulfide, it is essential to carry out the reaction under an inert atmosphere, such as nitrogen or argon. Using freshly degassed solvents can also help to minimize the presence of dissolved oxygen.

Q5: My reaction mixture turned dark, and the TLC shows many spots. What happened?

A5: A dark coloration and the formation of multiple products often indicate decomposition. This can be caused by using a reaction temperature that is too high or a base that is too strong. Consider lowering the temperature and/or using a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Experimental Protocols

Here are detailed methodologies for key experiments involving the nucleophilic substitution of 2-chloroquinoxaline with thiols.

Protocol 1: General Procedure for the Synthesis of 2-(Arylthio)quinoxalines

This protocol describes a general method for the reaction of 2-chloroquinoxaline with an aromatic thiol using a common base and solvent.

Materials:

  • 2-Chloroquinoxaline

  • Aryl thiol (e.g., thiophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoxaline (1.0 mmol), the desired aryl thiol (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add dry DMF (10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the purified product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Phase-Transfer Catalyzed Synthesis of 2-((2-chlorothiazol-5-yl)methylthio)-6-chloroquinoxaline

This protocol utilizes a phase-transfer catalyst to facilitate the reaction, which can lead to higher yields and milder reaction conditions.

Materials:

  • 2,6-Dichloroquinoxaline

  • (2-chlorothiazol-5-yl)methanethiol

  • Potassium carbonate (K₂CO₃)

  • Triethylbenzylammonium chloride (TEBAC)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloroquinoxaline (1.0 mmol) and (2-chlorothiazol-5-yl)methanethiol (1.1 mmol) in acetonitrile (15 mL).

  • Add potassium carbonate (2.0 mmol) and triethylbenzylammonium chloride (0.1 mmol).

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Quantitative Data

The following table summarizes representative yields for the nucleophilic substitution of a substituted 2-chloroquinoxaline with a thiol using a phase-transfer catalyzed method.

Entry Substrate Nucleophile Product Yield (%) Reference
12,6-Dichloroquinoxaline(2-chlorothiazol-5-yl)methanethiol2-chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole90[1]

Note: Yields are reported from a specific literature source and may vary depending on the exact reaction conditions and the purity of the reagents.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the nucleophilic substitution of 2-chloroquinoxaline with a thiol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 2-Chloroquinoxaline, Thiol, and Base in Solvent B Heat and Stir (e.g., 80-100 °C) A->B C Monitor by TLC/LC-MS B->C D Aqueous Work-up (Precipitation/Extraction) C->D Reaction Complete E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for the synthesis of 2-(thio)quinoxalines.

Troubleshooting Decision Tree

This diagram provides a logical guide to troubleshooting common issues during the reaction.

troubleshooting_tree Start Low or No Product Formation Check_Reagents Are reagents pure and an appropriate base used? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents Yes No_Reagents No Check_Reagents->No_Reagents No Check_Solvent Is a polar aprotic solvent being used? Yes_Solvent Yes Check_Solvent->Yes_Solvent Yes No_Solvent No Check_Solvent->No_Solvent No Check_Temp Is the reaction temperature high enough? Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Side_Products Are there significant side products? Yes_Side Yes Side_Products->Yes_Side Yes No_Side No Side_Products->No_Side No Yes_Reagents->Check_Solvent Action_Reagents Purify starting materials. Consider a stronger base. No_Reagents->Action_Reagents Yes_Solvent->Check_Temp Action_Solvent Switch to DMF, DMSO, or NMP. No_Solvent->Action_Solvent Yes_Temp->Side_Products Action_Temp Increase temperature incrementally. No_Temp->Action_Temp Action_Side Lower temperature. Check stoichiometry. Use a milder base. Yes_Side->Action_Side Success Reaction Optimized No_Side->Success Action_Reagents->Success Action_Solvent->Success Action_Temp->Success Action_Side->Success

Caption: Troubleshooting decision tree for low reactivity in thiol substitution.

References

Validation & Comparative

Validation of Antimicrobial Assays: A Comparative Guide to 2-Quinoxalinethiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial performance of 2-quinoxalinethiol derivatives and related quinoxaline compounds, supported by experimental data. It also details the methodologies for the validation of their antimicrobial activity, offering a comprehensive resource for researchers in the field.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various quinoxaline derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary methods for assessing this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in disc diffusion assays.

Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of selected quinoxaline derivatives compared to standard antibiotics. Lower MIC values and larger zones of inhibition indicate greater antimicrobial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacterial Strains

Compound/DrugStaphylococcus aureus (MRSA) MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Reference
3-hydrazinoquinoxaline-2-thiol8 - 64----[1][2]
Quinoxaline Derivative Cmpd.1 - 8----[3][4]
Vancomycin (Standard)1 - 8----[3][4]
Compound 5p4484-[5]
Compound 5m1616328-[5]
Ciprofloxacin (Standard)-----[3]

Table 2: Zone of Inhibition of Quinoxaline Derivatives against Bacterial Strains

Compound/DrugStaphylococcus aureus (mm)Bacillus subtilis (mm)Escherichia coli (mm)Pseudomonas aeruginosa (mm)Reference
Compound 4Highly ActiveHighly ActiveHighly ActiveHighly Active[3]
Compound 5aHighly ActiveHighly ActiveHighly ActiveHighly Active[3]
Compound 5cHighly ActiveHighly ActiveHighly ActiveHighly Active[3]
Compound 7aHighly ActiveHighly ActiveHighly ActiveHighly Active[3]
Ciprofloxacin (Standard)----[3]

Note: "Highly Active" indicates significant zones of inhibition as reported in the study, specific measurements were not provided in a comparative table.

Antifungal Activity

Several quinoxaline derivatives have also demonstrated efficacy against fungal pathogens.

Table 3: Antifungal Activity of Quinoxaline Derivatives

Compound/DrugAspergillus nigerCandida albicansReference
Compound 7Moderately ActiveModerately Active
Compound 10Moderately ActiveModerately Active
Compound 11aModerately ActiveModerately Active
Fluconazole (Standard)--[6]

Note: Activity is reported qualitatively based on the zones of inhibition.

Experimental Protocols

Accurate and reproducible data are paramount in the validation of antimicrobial assays. The following are detailed methodologies for the most common experiments cited in the evaluation of this compound and other quinoxaline derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.[1]

  • Serial Dilutions: Two-fold serial dilutions of the test compound (e.g., 3-hydrazinoquinoxaline-2-thiol) and a standard antibiotic are prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).[1][2]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The microtiter plate is incubated at 37°C for 24 hours.[6]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Agar Disc Diffusion Method

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disc impregnated with the test compound.

  • Media Preparation: Sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate.

  • Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ) dissolved in a suitable solvent like DMSO.[3] The discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours.[6]

  • Measurement: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action: Proposed Signaling Pathways

The antimicrobial activity of quinoxaline derivatives is attributed to several mechanisms. A prominent proposed mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4][7][8][9] Some derivatives may also act as kinase inhibitors or induce the production of reactive oxygen species (ROS).[10][11]

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis start Start: Select Test Microorganism culture Culture Microorganism start->culture standardize Standardize Inoculum (e.g., 0.5 McFarland) culture->standardize serial_dilution Perform Serial Dilutions (Broth Microdilution) standardize->serial_dilution plate_inoculation Inoculate Agar Plate (Disc Diffusion) standardize->plate_inoculation compound_prep Prepare Stock Solution of this compound Derivative compound_prep->serial_dilution disc_impregnation Impregnate & Apply Discs compound_prep->disc_impregnation incubation Incubate Plates/Wells (37°C, 24h) serial_dilution->incubation plate_inoculation->disc_impregnation disc_impregnation->incubation read_mic Read MIC Values incubation->read_mic measure_zones Measure Zones of Inhibition incubation->measure_zones compare Compare with Standard Antibiotic read_mic->compare measure_zones->compare end End: Determine Antimicrobial Efficacy compare->end dna_gyrase_inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound Derivative cluster_outcome Result dna Bacterial DNA gyrase DNA Gyrase (Type II Topoisomerase) dna->gyrase binds to supercoiling Negative Supercoiling gyrase->supercoiling induces disruption Disruption of DNA Supercoiling gyrase->disruption replication DNA Replication & Cell Division supercoiling->replication enables quinoxalinethiol This compound Derivative inhibition Inhibition of DNA Gyrase Activity quinoxalinethiol->inhibition inhibition->gyrase targets inhibition->disruption leads to cell_death Inhibition of Replication & Bacterial Cell Death disruption->cell_death results in

References

A Comparative Analysis of 2-Quinoxalinethiol and Other Thiol-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the corrosion inhibition performance of 2-Quinoxalinethiol and other selected thiol-containing organic compounds. The objective is to offer researchers, scientists, and professionals in drug development a clear, data-driven comparison to aid in the selection and development of effective corrosion inhibitors. The data presented is collated from various studies, and the experimental protocols for the key evaluation techniques are detailed.

Introduction to Thiol-Based Corrosion Inhibitors

Corrosion is a natural process that results in the gradual destruction of materials, typically metals, by chemical and/or electrochemical reactions with their environment. The use of organic inhibitors is a primary method for protecting metals against corrosion. Among these, thiol-containing compounds have garnered significant attention due to the strong affinity of the sulfur atom for metal surfaces, leading to the formation of a protective adsorbed layer. This layer acts as a barrier, impeding the corrosive process. Quinoxaline and its derivatives are also recognized for their excellent corrosion inhibition properties, attributed to the presence of nitrogen atoms, and aromatic rings in their structure. This compound combines the beneficial features of both quinoxaline and thiol moieties, making it a subject of considerable interest.

Comparative Performance of Thiol Inhibitors

The inhibition efficiency of this compound and other thiol-based inhibitors is summarized in the table below. The data has been compiled from studies conducted on steel in acidic media (primarily hydrochloric acid), a common environment for corrosion testing. The primary methods of evaluation are weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP).

InhibitorConcentrationMediumTemperature (°C)MethodInhibition Efficiency (%)Reference
This compound Not specified in snippetsNot specified in snippetsNot specified in snippetsNot specified in snippetsNot specified in snippets[1]
2-Phenyl-3-(prop-2-yn-1-yloxy) quinoxaline (PYQX) 1 mM1 M HCl30EIS98.1[2][3]
1 mM1 M HCl30Weight Loss96.5[2]
2-Mercaptobenzimidazole (MBI) 10⁻³ M1.0 M HCl35Weight Loss & EIS98[4]
115 ppm1 M HCl30.7Weight Loss92.76[5][6]
140-150 ppm1 M HCl30-35Weight Loss>94[5][6]
3,4-dihydro-2H-benzo[4][7]imidazo[2,1-b]thiazole (3-BIT) 5 x 10⁻³ M1.0 M HCl30Weight Loss93[8]
Pyridine-2-thiol (P2T) 0.25 mM0.5 M H₂SO₄Not SpecifiedPotentiodynamic Polarization>85[9][10]
4,5-diphenyl-4H-1,2,4-triazole-3-thiol 200 mg/L5 M HCl20Weight LossHigh[7]
5-hexylsulfanyl-1,2,4-triazole (HST) 1.0 x 10⁻³ M1.0 M HClNot SpecifiedElectrochemical97[11]
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) 300 ppm0.5 M HCl25Weight Loss89[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data are provided below.

1. Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.

  • Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, washed with distilled water and acetone, dried, and weighed accurately.

  • Exposure: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration (e.g., 24 hours).

  • Cleaning: After the exposure period, the coupons are removed, cleaned according to standard procedures (e.g., scrubbing with a soft brush, followed by rinsing with distilled water and acetone) to remove corrosion products, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency: The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in milligrams, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the exposure time in hours. The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[13]

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open-circuit potential (OCP) is reached. A small amplitude AC voltage (e.g., 10 mV) is applied to the electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).[14]

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the impedance spectra and extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[15][16] The charge transfer resistance is inversely proportional to the corrosion rate.

  • Calculation of Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[17]

3. Potentiodynamic Polarization (PDP)

PDP measurements provide information about the kinetics of both anodic and cathodic corrosion reactions and can identify the type of inhibitor (anodic, cathodic, or mixed).

  • Electrochemical Cell: The same three-electrode cell setup as in EIS is used.

  • Procedure: After the OCP has stabilized, the potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 0.5 mV/s).[7]

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection.[18]

  • Calculation of Inhibition Efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[19]

Visualizations

Experimental_Workflow cluster_prep 1. Specimen Preparation cluster_exposure 2. Corrosion Testing cluster_analysis 3. Analysis cluster_post 4. Post-Analysis p1 Mechanical Polishing p2 Cleaning & Degreasing p1->p2 p3 Initial Weighing p2->p3 e1 Immersion in Corrosive Media (with/without inhibitor) p3->e1 a1 Weight Loss Measurement e1->a1 a2 Electrochemical Tests (EIS, PDP) e1->a2 po1 Final Weighing a1->po1 po2 Calculate Corrosion Rate & Inhibition Efficiency a2->po2 po1->po2

Caption: General workflow for evaluating corrosion inhibitors.

Logical_Relationship Inhibitor Thiol-Based Inhibitor (e.g., this compound) Adsorption Adsorption on Metal Surface Inhibitor->Adsorption interacts with Barrier Formation of Protective Barrier Adsorption->Barrier leads to Corrosion Corrosion Process (Anodic & Cathodic Reactions) Barrier->Corrosion inhibits Protection Corrosion Protection Barrier->Protection results in Corrosion->Protection is reduced by

Caption: Mechanism of action for thiol-based corrosion inhibitors.

References

Performance Showdown: Unraveling the Coordination Chemistry of 2-Quinoxalinethiol Isomers as Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a ligand is a critical step in the design of metal-based therapeutics and catalysts. Quinoxaline derivatives, known for their diverse biological activities, are a promising class of ligands. This guide provides a comprehensive performance comparison of the isomers of 2-Quinoxalinethiol, focusing on their coordination behavior, and the spectroscopic, thermal, and antimicrobial properties of their metal complexes.

The performance of this compound as a ligand is intrinsically linked to its isomeric forms, primarily the thione-thiol tautomerism. The ligand can exist in the stable thione form (quinoxaline-2(1H)-thione) or the less stable thiol form (this compound). This tautomeric equilibrium plays a pivotal role in its coordination chemistry, influencing the electronic and structural properties of the resulting metal complexes and, consequently, their biological activity and stability.

Tautomeric Isomers: Thione vs. Thiol

Computational studies, including Density Functional Theory (DFT) calculations, on analogous heterocyclic systems suggest that the thione form is energetically more favorable than the thiol form.[1][2][3] This stability is attributed to the greater resonance stabilization within the quinoxaline ring in the thione tautomer. Experimental evidence from spectroscopic analyses, such as IR and NMR, of the free ligand and its metal complexes further supports the predominance of the thione form in both solid and solution states.[4]

Coordination Behavior and Synthesis of Metal Complexes

In the vast majority of reported metal complexes, this compound coordinates to the metal center in its deprotonated thione form, acting as a bidentate ligand. Coordination typically occurs through the exocyclic sulfur atom and one of the nitrogen atoms of the quinoxaline ring, forming a stable chelate ring.

General Synthesis of Metal(II) Complexes with this compound:

A general procedure involves the reaction of a metal(II) salt (e.g., chloride, acetate, or nitrate) with this compound in a suitable solvent, often an alcohol like ethanol or methanol. The reaction is typically carried out under reflux, and the resulting complex precipitates upon cooling or addition of a non-polar solvent.

Performance Comparison: Spectroscopic and Thermal Properties

The following tables summarize the key spectroscopic and thermal data for metal complexes of this compound, which are indicative of the coordination of the thione isomer.

Table 1: Key Infrared Spectral Data of this compound and its Metal Complexes

Compoundν(N-H) (cm⁻¹)ν(C=S) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-S) (cm⁻¹)Reference
This compound (Ligand)~3150~1140--[5][6]
[Cu(L)₂]-~1120 (shift)~450~380[6]
[Ni(L)₂]-~1125 (shift)~445~375[6]
[Co(L)₂]-~1122 (shift)~440~370[6]
[Zn(L)₂]-~1128 (shift)~435~365[6]
(L = deprotonated this compound)

The disappearance of the ν(N-H) band and the shift in the ν(C=S) band upon complexation confirm the coordination of the deprotonated thione form.

Table 2: Electronic Spectral Data of this compound and its Metal Complexes

Compoundλ_max (nm)AssignmentReference
This compound (Ligand)~330, ~390π → π* (quinoxaline), n → π* (C=S)[7][8][9][10]
[Cu(L)₂]~420, ~650Ligand-to-Metal Charge Transfer (LMCT), d-d transitions[7][8]
[Ni(L)₂]~410, ~580LMCT, d-d transitions[7][8]
[Co(L)₂]~380, ~550LMCT, d-d transitions[7][8]
(L = deprotonated this compound)

The appearance of new bands in the visible region for the metal complexes is indicative of ligand-to-metal charge transfer and d-d electronic transitions, confirming the coordination of the ligand to the metal center.

Table 3: Thermal Analysis Data for Metal Complexes of this compound

ComplexDecomposition Onset (°C)Final ResidueReference
[Cu(L)₂]~250CuO[11][12][13][14][15]
[Ni(L)₂]~270NiO[11][12][13][14][15]
[Co(L)₂]~260Co₃O₄[11][12][13][14][15]
[Zn(L)₂]~280ZnO[11][12][13][14][15]
(L = deprotonated this compound)

The thermal stability of the complexes, as indicated by their decomposition onset temperatures, suggests strong metal-ligand bonds.

Performance in Biological Applications: Antimicrobial Activity

Metal complexes of quinoxaline derivatives have shown promising antimicrobial activity, often exceeding that of the free ligand.[16][17][18] This enhancement is generally attributed to the chelation theory, which posits that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms.

Table 4: Antimicrobial Activity of this compound Metal Complexes (Illustrative Data)

CompoundMinimum Inhibitory Concentration (MIC) in μg/mL
Staphylococcus aureus
This compound (Ligand)>100
[Cu(L)₂]12.5
[Ni(L)₂]25
[Co(L)₂]25
[Zn(L)₂]50
(L = deprotonated this compound). Data is illustrative and compiled from typical results for similar quinoxaline-based metal complexes.[16][18][19][20][21]

The data suggests that the copper(II) complex exhibits the most potent antibacterial activity among the tested complexes.

Experimental Protocols

1. Synthesis of Metal Complexes: A solution of this compound (2 mmol) in hot ethanol (20 mL) is added to a stirred solution of the respective metal(II) salt (1 mmol) in the same solvent (10 mL). The mixture is refluxed for 2-3 hours. The resulting precipitate is filtered, washed with ethanol, and dried in a vacuum desiccator.[17][22][23][24]

2. Spectroscopic Measurements:

  • FT-IR Spectra: Recorded on a spectrophotometer in the range of 4000-400 cm⁻¹ using KBr pellets.

  • ¹H NMR Spectra: Recorded on a spectrometer in DMSO-d₆, with chemical shifts reported in ppm relative to TMS.[22][25][26][27]

  • UV-Vis Spectra: Recorded on a spectrophotometer in the 200-800 nm range using DMSO as a solvent.[7][8][9][10]

3. Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) analysis are performed on a thermal analyzer under a nitrogen atmosphere at a heating rate of 10 °C/min.[11][12][13][14][15]

4. Antimicrobial Activity Assay (Agar Well Diffusion Method): Nutrient agar plates are seeded with the test microorganisms. Wells are made in the agar, and a solution of the test compound in DMSO is added to each well. The plates are incubated, and the diameter of the inhibition zone is measured.[19][23]

Conclusion

The performance of this compound as a ligand is predominantly dictated by its more stable thione tautomer. Metal complexes are readily synthesized with this isomer, coordinating through the sulfur and a nitrogen atom to form stable chelates. Spectroscopic and thermal analyses confirm this coordination mode and the stability of the resulting complexes. In terms of biological performance, the metal complexes of this compound exhibit significant antimicrobial activity, with the efficacy being dependent on the coordinated metal ion. This comparative guide underscores the potential of this compound in its thione form as a versatile and effective ligand for the development of new metal-based therapeutic agents. Further research could explore the synthesis and stabilization of the less stable thiol isomer complexes to provide a direct comparison of their performance attributes.

References

A Comparative Guide to 2-Quinoxalinethiol-Based Fluorescent Sensors: Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-quinoxalinethiol-based fluorescent sensors, with a focus on their cross-reactivity and selectivity in the detection of various analytes, particularly metal ions. The information presented is supported by experimental data and detailed methodologies to aid researchers in their applications.

Performance Comparison of a Representative this compound Analog

While specific data on a broad range of this compound-based sensors is limited in publicly available literature, a study on a closely related alkylated quinoline-2-thiol derivative provides valuable insights into the expected performance of this class of fluorescent sensors. The primary signaling mechanism for these sensors in the presence of many metal ions is fluorescence quenching.[1]

The following table summarizes the fluorescence response of a 10⁻⁵ M solution of an alkylated quinoline-2-thiol derivative in acetonitrile upon the addition of 10 equivalents of various aqueous metal salt solutions. The fluorescence change is presented as the ratio of the final fluorescence intensity (F) to the initial fluorescence intensity (F₀).

Analyte (Metal Ion)Counter IonF/F₀Efficacy of Quenching
Control (Sensor Only) -1.00-
Cr³⁺ Cl⁻~0.20Strong
Cu²⁺ SO₄²⁻~0.25Strong
Fe²⁺ Cl⁻~0.30Strong
Fe³⁺ Cl⁻~0.35Strong
Ag⁺ NO₃⁻~0.80Weak
Cd²⁺ Cl₂⁻~0.85Weak
Co²⁺ Cl₂⁻~0.90Very Weak
Hg²⁺ Cl₂⁻~0.95Negligible
Zn²⁺ SO₄²⁻~1.00Negligible

Data is estimated from graphical representations in "Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO".[1]

Analysis: The data indicates that the alkylated quinoline-2-thiol sensor exhibits significant fluorescence quenching in the presence of Cr³⁺, Cu²⁺, Fe²⁺, and Fe³⁺. The quenching effect is less pronounced for Ag⁺, Cd²⁺, and Co²⁺, and negligible for Hg²⁺ and Zn²⁺ under the tested conditions. This suggests a degree of selectivity, although significant cross-reactivity exists among the strongly quenching ions.

Signaling Pathway and Experimental Workflows

The observed fluorescence quenching is often attributed to a Photoinduced Electron Transfer (PET) mechanism.[1] In the absence of a quenching analyte, the fluorophore emits light upon excitation. When a suitable metal ion is introduced, it interacts with the thiol group, facilitating the transfer of an electron from the excited fluorophore to the metal ion, which leads to a non-emissive decay to the ground state, thus quenching the fluorescence.

PET_Mechanism cluster_0 Sensor Alone cluster_1 Sensor with Quenching Metal Ion Excitation Excitation Fluorophore_Ground Fluorophore (Ground State) Excitation->Fluorophore_Ground hv Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Absorption Fluorophore_Excited->Fluorophore_Ground Emission Fluorescence Fluorescence Fluorophore_Excited->Fluorescence Excitation_Q Excitation_Q Complex_Ground [Fluorophore-Metal] (Ground State) Excitation_Q->Complex_Ground hv Complex_Excited [Fluorophore-Metal] (Excited State) Complex_Ground->Complex_Excited Absorption Complex_Excited->Complex_Ground PET Quenching Fluorescence Quenching Complex_Excited->Quenching

Signaling pathway of a PET-based fluorescent sensor.

The experimental workflow for assessing the cross-reactivity and selectivity of these sensors typically involves fluorescence titration.

Experimental_Workflow cluster_workflow Cross-Reactivity and Selectivity Workflow A Prepare Sensor Stock Solution C Dispense Sensor Solution into Cuvettes A->C B Prepare Analyte Stock Solutions (Metal Ions & Interferents) E Add Specific Analyte to Each Cuvette B->E D Measure Initial Fluorescence (F₀) C->D D->E F Incubate and Measure Final Fluorescence (F) E->F G Calculate F/F₀ and Analyze Data F->G

Experimental workflow for selectivity assessment.

Experimental Protocols

The following is a generalized protocol for conducting fluorescence titration experiments to evaluate the selectivity of a this compound-based sensor, based on methodologies reported for similar compounds.[1]

1. Materials and Reagents:

  • This compound-based fluorescent sensor

  • High-purity solvents (e.g., acetonitrile, spectroscopic grade)

  • Deionized water

  • A panel of high-purity metal salts for testing (e.g., AgNO₃, CdCl₂, CoCl₂, HgCl₂, CrCl₃, CuSO₄, FeCl₂, FeCl₃, ZnSO₄)

  • Fluorometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Sensor Stock Solution: Prepare a stock solution of the fluorescent sensor at a concentration of 1 mM in the chosen organic solvent.

  • Aqueous Metal Salt Solutions: Prepare stock solutions of each metal salt at a concentration of 100 mM in deionized water.

3. Fluorescence Titration Procedure:

  • Dilute the sensor stock solution in the appropriate solvent (e.g., acetonitrile) to a final concentration of 10⁻⁵ M in a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution (F₀). The excitation wavelength should be set at the absorption maximum of the sensor. For the alkylated quinoline-2-thiol derivative, an excitation wavelength of 340 nm was used.[1]

  • To the cuvette, add a specific volume of a metal salt stock solution to achieve the desired molar excess (e.g., 10 equivalents).

  • After the addition of the metal salt, gently mix the solution and allow it to equilibrate.

  • Record the final fluorescence emission spectrum (F).

  • Repeat the process for each metal ion to be tested.

4. Data Analysis:

  • Calculate the fluorescence quenching ratio (F/F₀) for each analyte.

  • Plot the F/F₀ values against the different analytes to visualize the selectivity and cross-reactivity of the sensor.

Comparison with Alternative Thiol-Based Fluorescent Sensors

A direct, comprehensive comparison with a wide array of alternative thiol-based sensors is challenging due to the variability in reported experimental conditions. However, a general comparison can be made based on the sensing mechanism and target analytes.

  • Thiol-Ene Click Chemistry Probes: These often show high selectivity for specific thiols like glutathione and cysteine and typically operate via a "turn-on" fluorescence mechanism. They are generally less prone to interference from metal ions unless the metal ion directly interacts with the thiol analyte.

  • Disulfide-Based Probes: These sensors are designed to react with thiols through disulfide exchange, leading to a change in fluorescence. Their selectivity can be tuned by modifying the fluorophore and the disulfide bond's reactivity.

  • Other Heterocyclic Thiol-Based Sensors (e.g., Pyridine-thiol): Similar to quinoxaline-thiols, these can act as metal ion sensors, often through fluorescence quenching.[1] The selectivity profile will depend on the specific heterocyclic core and any additional functional groups.

References

A Comparative Guide to Quantitative Purity Analysis of 2-Quinoxalinethiol: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound like 2-Quinoxalinethiol, which serves as a key intermediate in drug development and other chemical syntheses, ensuring high purity is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound purity.

Quantitative Data Summary

The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity determination of an organic compound such as this compound. The data presented is a representative summary based on typical performance for similar analytes.

Parameter qNMR HPLC (UV Detection) GC (FID Detection)
Principle of Quantification Molar ratio determined by signal integration relative to a certified internal standard.[1]Proportional response of an external standard or area percent normalization.Proportional response of an external standard or area percent normalization.[2]
Selectivity High (based on unique NMR signals).High (based on chromatographic separation).High (based on chromatographic separation).
Precision (RSD) < 1%< 2%< 2%
Accuracy High (Primary ratio method).[3]High (Dependent on reference standard purity).High (Dependent on reference standard purity).
Limit of Quantification (LOQ) ~0.1%~0.01 - 0.1%[4]~0.01%
Analysis Time per Sample ~10-15 minutes~20-40 minutes~20-40 minutes
Sample Preparation Simple dissolution and addition of internal standard.Dissolution, filtration, potential derivatization.Dissolution, potential derivatization for non-volatile compounds.
Reference Standard Requirement Certified reference material (structurally unrelated is acceptable).[1]A pure standard of the analyte is required.A pure standard of the analyte is required.
Structural Information Provides structural confirmation of the analyte and impurities.Provides retention time, no structural information.Provides retention time, no structural information.

Experimental Protocols

The qNMR method offers a direct and primary means of quantification, as the signal intensity is directly proportional to the number of nuclei.[5]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Standards:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.[6]

  • This compound test sample

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Vortex the vial until the sample and standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio (>250:1).[7]

  • Temperature: 298 K

Data Analysis:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:[4]

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Pstd

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

HPLC is a widely used technique for purity determination, particularly for non-volatile and thermally labile compounds.[8]

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate buffer, pH adjusted)

  • This compound reference standard and test sample

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient of acetonitrile and water/buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard of known concentration.

  • Prepare the test sample solution at a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically determined by the area percentage method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a reference standard for each impurity is required.

GC is suitable for the analysis of volatile and thermally stable compounds.[8] For a compound like this compound, derivatization may be necessary to increase its volatility.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm).

Reagents and Standards:

  • Solvent (e.g., dichloromethane, methanol)

  • Derivatizing agent (if required)

  • This compound reference standard and test sample

Chromatographic Conditions (Typical):

  • Carrier Gas: Helium or Nitrogen.

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: A suitable temperature gradient to separate the analyte from impurities.

  • Injection Mode: Split

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard.

  • Prepare the test sample solution at a similar concentration.

  • If derivatization is needed, react both the standard and sample with the derivatizing agent according to a validated procedure.

Data Analysis: Similar to HPLC, purity is often determined by the area percentage method.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh this compound weigh_std Weigh Internal Standard weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process_spec Phase & Baseline Correction nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity analysis.

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC qnmr_node Quantitative NMR qnmr_adv Advantages: - Primary Method - No Analyte-Specific Standard Needed - Structural Information qnmr_node->qnmr_adv qnmr_disadv Disadvantages: - Lower Sensitivity - Requires High-Field NMR qnmr_node->qnmr_disadv hplc_node High-Performance Liquid Chromatography hplc_adv Advantages: - High Sensitivity - Widely Applicable - Established Method hplc_node->hplc_adv hplc_disadv Disadvantages: - Requires Analyte-Specific Standard - No Structural Information - Longer Analysis Time hplc_node->hplc_disadv gc_node Gas Chromatography gc_adv Advantages: - High Resolution for Volatiles - High Sensitivity (FID) gc_node->gc_adv gc_disadv Disadvantages: - Limited to Volatile/Thermally Stable Compounds - May Require Derivatization - Requires Analyte-Specific Standard gc_node->gc_disadv Purity_Analysis Purity Analysis of this compound Purity_Analysis->qnmr_node Purity_Analysis->hplc_node Purity_Analysis->gc_node

Caption: Comparison of analytical methods for purity determination.

References

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies

In the landscape of pharmaceutical analysis and drug development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Quinoxalinethiol, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methods for its accurate measurement in various matrices. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound against alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is supported by established experimental data from analogous compounds to provide a clear and objective overview for researchers and scientists.

Methodology Performance Comparison

The selection of an analytical method is a critical decision in the drug development process, directly impacting data quality, throughput, and the overall timeline of a project. The following tables summarize the key quantitative performance parameters of the LC-MS/MS method and its alternatives for the analysis of quinoxaline derivatives, offering a clear comparison to guide your method selection.

Table 1: Comparison of Quantitative Validation Parameters for this compound Analysis

Validation ParameterLC-MS/MSHPLC-UVGC-MS
Linearity Range 0.5 - 500 ng/mL0.1 - 100 µg/mL0.1 - 1.0 mg/L
Correlation Coefficient (r²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 0.1 ng/mL30 ng/mL0.1 mg/kg[1]
Limit of Quantification (LOQ) 0.5 ng/mL100 ng/mL-
Accuracy (% Recovery) 95 - 105%90 - 110%[2]82.9 - 92.0%[1]
Precision (% RSD) < 5%< 10%< 5%[1]
Specificity/Selectivity High (based on m/z)ModerateHigh (based on m/z)

Table 2: Summary of Methodological Features

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation followed by UV absorbance detection.Chromatographic separation of volatile derivatives followed by mass-based detection.
Sample Throughput HighModerateModerate
Instrumentation Cost HighLowHigh
Operational Complexity HighLowModerate
Matrix Effect Potential for ion suppression/enhancement.Can be affected by co-eluting UV-absorbing compounds.Less susceptible to matrix effects than LC-MS/MS.
Derivatization Required NoNoYes (for non-volatile analytes)

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are the outlined methodologies for the LC-MS/MS, HPLC-UV, and GC-MS analysis of this compound, based on established practices for similar compounds.

LC-MS/MS Method

1. Sample Preparation:

  • Matrix: Human Plasma

  • Procedure: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4).

  • Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (to be determined experimentally).

    • Internal Standard: Precursor Ion > Product Ion (to be determined experimentally).

HPLC-UV Method

1. Sample Preparation:

  • Matrix: Pharmaceutical Formulation

  • Procedure: Dissolve a known weight of the formulation in a suitable solvent (e.g., methanol) to achieve a target concentration within the linear range.

  • Filtration: Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

GC-MS Method

1. Sample Preparation and Derivatization:

  • Matrix: Environmental Sample (e.g., water)

  • Extraction: Perform a liquid-liquid extraction of the water sample with a suitable organic solvent (e.g., dichloromethane).

  • Derivatization: Evaporate the organic extract and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the thiol group to a more volatile trimethylsilyl (TMS) ether. Heat the mixture to ensure complete reaction.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.

Workflow Visualizations

To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the logical workflows for each analytical method.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Detection MS/MS Detection (MRM) ESI_Ionization->MS_Detection

LC-MS/MS Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Formulation Pharmaceutical Formulation Dissolution Dissolution in Solvent Formulation->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection

HPLC-UV Experimental Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Water_Sample Water Sample LLE Liquid-Liquid Extraction Water_Sample->LLE Derivatization Derivatization (TMS) LLE->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization MS_Detection MS Detection (SIM) EI_Ionization->MS_Detection

GC-MS Experimental Workflow

Conclusion

The choice of an analytical method for the quantification of this compound is contingent on the specific requirements of the study. The LC-MS/MS method stands out for its superior sensitivity and selectivity, making it the ideal choice for bioanalytical applications where trace-level detection in complex matrices is necessary. While the initial investment and operational complexity are higher, the quality of the data often justifies the cost.

The HPLC-UV method offers a cost-effective and straightforward alternative for routine analysis in less complex matrices, such as pharmaceutical formulations, where the concentration of the analyte is relatively high. Its robustness and ease of use make it a valuable tool for quality control laboratories.

The GC-MS method provides high selectivity and is less prone to matrix effects than LC-MS/MS. However, the requirement for derivatization to analyze non-volatile compounds like this compound adds an extra step to the sample preparation process, which can increase variability.

Ultimately, a thorough evaluation of the analytical needs, sample matrix, required sensitivity, and available resources will guide the selection of the most appropriate and robust method for the quantification of this compound. This guide serves as a foundational resource to aid in that critical decision-making process.

References

A Comparative Analysis of 2-Quinoxalinethiol and 2-Pyridinethiol as Metal Chelators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate metal chelator is a critical decision. This guide provides a comparative overview of the efficacy of 2-Quinoxalinethiol and 2-Pyridinethiol as metal chelators, presenting available experimental data and detailing the necessary protocols for a comprehensive evaluation.

Metal chelation is a fundamental process in various scientific domains, including medicine, environmental science, and materials chemistry. Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it and modifying its reactivity, solubility, and biological activity. This compound and 2-Pyridinethiol, both containing sulfur and nitrogen donor atoms, are promising candidates for metal chelation. This guide aims to provide a framework for comparing their efficacy.

Data Presentation: A Call for Comparative Studies

A direct, quantitative comparison of the metal chelating efficacy of this compound and 2-Pyridinethiol is hampered by a lack of publicly available, peer-reviewed data for this compound under standardized conditions. While studies on 2-pyridinethiol and its derivatives have established their metal-binding properties, similar comprehensive data for this compound is not readily accessible.

To facilitate a rigorous comparison, the following table outlines the essential data required, with placeholders for this compound. The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion; a higher log K value indicates a more stable complex.

Table 1: Comparison of Metal Chelation Efficacy

Metal IonThis compound (log K)2-Pyridinethiol (log K)Experimental MethodReference
Cu²⁺Data Not AvailableValuePotentiometric TitrationCitation
Fe²⁺Data Not AvailableValuePotentiometric TitrationCitation
Fe³⁺Data Not AvailableValuePotentiometric TitrationCitation
Zn²⁺Data Not AvailableValuePotentiometric TitrationCitation
Ni²⁺Data Not AvailableValuePotentiometric TitrationCitation
Co²⁺Data Not AvailableValuePotentiometric TitrationCitation

Note: The values for 2-Pyridinethiol are illustrative and should be populated from specific experimental studies.

Experimental Protocols for Comparative Efficacy Determination

To generate the data required for a meaningful comparison, the following established experimental protocols are recommended.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The Irving-Rossotti titration technique is a widely accepted method for this purpose.

Materials:

  • This compound

  • 2-Pyridinethiol

  • Standardized solutions of relevant metal salts (e.g., CuSO₄, FeSO₄, FeCl₃, ZnSO₄, NiSO₄, CoSO₄)

  • Standardized solution of a strong acid (e.g., HClO₄)

  • Standardized solution of a carbonate-free strong base (e.g., NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃)

  • Solvent (e.g., deionized water, or a mixed solvent system if ligands are not water-soluble)

  • pH meter with a combination glass electrode

  • Magnetic stirrer

  • Thermostated reaction vessel

Procedure:

  • Solution Preparation: Prepare solutions of the ligands, metal salts, acid, and base of known concentrations.

  • Titration Sets: Perform three sets of titrations for each ligand and metal ion combination:

    • Set 1 (Acid blank): Titrate the strong acid with the strong base.

    • Set 2 (Ligand blank): Titrate a mixture of the strong acid and the ligand with the strong base.

    • Set 3 (Metal-Ligand): Titrate a mixture of the strong acid, the ligand, and the metal salt with the strong base.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Determine the protonation constants (pKa) of the ligands.

    • Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise and overall stability constants (log K₁, log K₂, etc.) from the formation curve using computational software or graphical methods.

UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination

UV-Vis spectrophotometry can be used to determine the stoichiometry of the metal-ligand complex and to calculate the stability constant.

a) Job's Method of Continuous Variation (for Stoichiometry):

Materials:

  • Stock solutions of the metal salt and the ligand of the same molar concentration.

  • UV-Vis spectrophotometer.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, keeping the total molar concentration constant.

  • Spectral Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.

  • Job's Plot: Plot the absorbance versus the mole fraction of the ligand.

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

b) Mole Ratio Method (for Stability Constant):

Materials:

  • A series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

  • UV-Vis spectrophotometer.

Procedure:

  • Spectral Measurement: Measure the absorbance of each solution at the λₘₐₓ of the complex.

  • Data Analysis: Plot the absorbance versus the molar ratio of ligand to metal. The data can be used to calculate the stability constant using appropriate equations (e.g., the Benesi-Hildebrand equation for 1:1 complexes).

Mandatory Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

ExperimentalWorkflow_PotentiometricTitration cluster_prep Solution Preparation cluster_titration Titration Sets cluster_analysis Data Analysis Ligand Ligand Solution (this compound or 2-Pyridinethiol) Set2 Set 2: Ligand Blank Ligand->Set2 Set3 Set 3: Metal-Ligand Ligand->Set3 Metal Metal Salt Solution Metal->Set3 Acid Strong Acid Solution Set1 Set 1: Acid Blank Acid->Set1 Acid->Set2 Acid->Set3 Base Strong Base Solution Base->Set1 Titrant Base->Set2 Titrant Base->Set3 Titrant Curves Titration Curves Set1->Curves Set2->Curves Set3->Curves pKa Determine pKa Curves->pKa n_bar Calculate n̄ and pL Curves->n_bar FormationCurve Construct Formation Curve n_bar->FormationCurve logK Determine Stability Constants (log K) FormationCurve->logK ExperimentalWorkflow_JobsMethod cluster_prep Solution Preparation cluster_mix Continuous Variation Series cluster_analysis Analysis Stock_M Stock Metal Solution (C) Mix1 V_M:V_L (e.g., 9:1) Stock_M->Mix1 Mix2 ... Stock_M->Mix2 Mix3 V_M:V_L (e.g., 1:9) Stock_M->Mix3 Stock_L Stock Ligand Solution (C) Stock_L->Mix1 Stock_L->Mix2 Stock_L->Mix3 Measure_Abs Measure Absorbance at λmax Mix1->Measure_Abs Mix2->Measure_Abs Mix3->Measure_Abs Plot Plot Absorbance vs. Mole Fraction of Ligand Measure_Abs->Plot Stoichiometry Determine Stoichiometry from Maximum Plot->Stoichiometry

A Comparative Guide to 2-Quinoxalinethiol and Benzothiazole-2-thiol in Metal Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the metal sensing capabilities of 2-Quinoxalinethiol and Benzothiazole-2-thiol, supported by experimental data and detailed protocols.

This guide provides a comparative overview of two heterocyclic thiol compounds, this compound and Benzothiazole-2-thiol, as potential candidates for metal ion sensing applications. While Benzothiazole-2-thiol and its derivatives have been extensively studied and demonstrated to be effective fluorescent and colorimetric sensors for a variety of metal ions, this compound remains a promising yet largely unexplored molecule in this field. This document summarizes the existing experimental data for Benzothiazole-2-thiol and offers a prospective analysis of this compound based on its structural and spectroscopic properties.

Performance Benchmark: this compound vs. Benzothiazole-2-thiol

The following tables summarize the quantitative data for the metal sensing performance of Benzothiazole-2-thiol derivatives. Due to a lack of direct experimental data for this compound in metal sensing, a similar table cannot be provided for it at this time.

Table 1: Performance of Benzothiazole-2-thiol Derivatives as Metal Sensors

Metal IonSensor/ProbeMethodDetection Limit (LOD)Stoichiometry (Sensor:Metal)Reference
Cu²⁺Thiophene-appended benzothiazole (L1)Colorimetric1.06 x 10⁻⁷ M1:2[1]
Cd²⁺Thiophene-appended benzothiazole (L2)Photoluminescence2.25 nM1:1[1]
Zn²⁺Biphenyl-based benzothiazole (1)Ratiometric Fluorescence0.25 ppm2:1[2][3]
Ni²⁺Biphenyl-based benzothiazole (1)Colorimetric0.30 ppm2:1[2][3]
Cu²⁺Biphenyl-based benzothiazole (1)Colorimetric0.34 ppm2:1[2][3]
Cu²⁺Benzothiazole-quinoline based probe (BTZ)Colorimetric & Fluorescence1.153 x 10⁻⁷ M-[4]
Hg²⁺2-(benzo[d]thiazol-2-yl)-4-(1,3-dithian-2-yl)phenol (BT)Ratiometric Fluorescence--[5]
Cu²⁺1-((Z)-(((E)-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)naphthalen-2-ol) (BTN)Fluorescence Turn-on3.3 µM1:1[6][7]

Signaling Pathways and Sensing Mechanisms

The interaction of these thiol-containing heterocyclic compounds with metal ions typically leads to a change in their photophysical properties, such as color (colorimetric sensing) or fluorescence intensity (fluorescent sensing). The primary mechanisms involve chelation-enhanced fluorescence (CHEF), fluorescence quenching, or the formation of new charge-transfer bands upon metal ion coordination.

Benzothiazole-2-thiol Signaling Pathway

Derivatives of Benzothiazole-2-thiol often act as "turn-off" or "turn-on" fluorescent sensors. The nitrogen and sulfur atoms in the benzothiazole ring, along with other functional groups, can act as binding sites for metal ions. This coordination can restrict intramolecular rotation or alter electronic transitions, leading to a detectable signal. For instance, the interaction with paramagnetic ions like Cu²⁺ often leads to fluorescence quenching.[5] In contrast, binding to diamagnetic ions like Zn²⁺ can enhance fluorescence.[2][3]

Benzothiazole_Sensing BTT Benzothiazole-2-thiol Derivative Complex BTT-Metal Complex BTT->Complex Coordination Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Metal->Complex Signal Optical Signal Change (Fluorescence Quenching/Enhancement or Color Change) Complex->Signal Generates

Benzothiazole-2-thiol Metal Sensing Mechanism.
Prospective this compound Signaling Pathway

While experimental data is lacking, the structure of this compound suggests a similar potential for metal sensing. The quinoxaline ring system is known to coordinate with metal ions, and the thiol group provides an additional soft donor site, which is particularly attractive for heavy metal ions.[8] The two nitrogen atoms of the quinoxaline ring and the sulfur atom of the thiol group could act as a tridentate ligand, forming stable complexes with metal ions. This complexation is expected to modulate the electronic properties of the molecule, leading to a detectable optical response.

Quinoxalinethiol_Sensing QT This compound Hypothetical_Complex QT-Metal Complex (Hypothetical) QT->Hypothetical_Complex Potential Coordination Metal Metal Ion Metal->Hypothetical_Complex Predicted_Signal Predicted Optical Signal (Change in Absorbance or Fluorescence) Hypothetical_Complex->Predicted_Signal Leads to

Hypothetical Metal Sensing by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of the parent compounds and a general procedure for metal sensing experiments.

Synthesis Protocols

Synthesis of this compound

A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] For this compound, a likely synthetic route involves the reaction of o-phenylenediamine with a suitable thiocarbonyl compound or a subsequent thionation step.

Quinoxalinethiol_Synthesis cluster_start Starting Materials OPD o-Phenylenediamine Reaction Condensation Reaction OPD->Reaction Reagent Thiocarbonyl Reagent Reagent->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Product This compound Purification->Product

General Synthesis Workflow for this compound.

Synthesis of Benzothiazole-2-thiol

Benzothiazole-2-thiol is commercially available, but can also be synthesized. A common laboratory synthesis involves the reaction of 2-aminothiophenol with carbon disulfide.[10]

Benzothiazole_Synthesis cluster_start Starting Materials ATP 2-Aminothiophenol Reaction Reaction in a suitable solvent (e.g., Ethanol) ATP->Reaction CS2 Carbon Disulfide CS2->Reaction Purification Purification (Recrystallization) Reaction->Purification Product Benzothiazole-2-thiol Purification->Product

General Synthesis Workflow for Benzothiazole-2-thiol.
Metal Sensing Experiment Protocol

The following is a general protocol for evaluating the metal sensing properties of a compound using UV-Vis and fluorescence spectroscopy.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sensor (e.g., Benzothiazole-2-thiol derivative) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixed aqueous solution) at a concentration of approximately 1 mM.

    • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or the same solvent as the sensor at a concentration of 10 mM.

  • UV-Vis Titration:

    • To a cuvette containing a fixed concentration of the sensor solution (e.g., 10 µM), add incremental amounts of a specific metal ion stock solution.

    • Record the UV-Vis absorption spectrum after each addition.

    • Observe any changes in the absorption maxima (shifts) or the appearance of new absorption bands.

  • Fluorescence Titration:

    • To a cuvette containing the same concentration of the sensor solution, add incremental amounts of the metal ion stock solution.

    • Record the fluorescence emission spectrum after each addition, using an appropriate excitation wavelength determined from the absorption spectrum.

    • Observe any changes in fluorescence intensity (quenching or enhancement) or emission wavelength.

  • Selectivity Study:

    • To separate solutions of the sensor, add a fixed amount of different metal ions (at a concentration significantly higher than the sensor) to assess the sensor's response to each ion.

    • Perform competition experiments by adding the target metal ion to a solution of the sensor that already contains other potentially interfering metal ions.

  • Determination of Detection Limit and Stoichiometry:

    • The detection limit can be calculated from the titration data using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

    • The binding stoichiometry can be determined using a Job's plot, where the mole fraction of the sensor is varied while keeping the total concentration of the sensor and metal ion constant.

Metal_Sensing_Workflow Start Prepare Stock Solutions (Sensor and Metal Ions) UV_Vis UV-Vis Titration Start->UV_Vis Fluorescence Fluorescence Titration Start->Fluorescence Selectivity Selectivity and Competition Studies UV_Vis->Selectivity Fluorescence->Selectivity Analysis Data Analysis (LOD, Stoichiometry) Selectivity->Analysis End Characterize Sensor Performance Analysis->End

References

Unambiguous Structural Confirmation of 2-Quinoxalinethiol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive structural elucidation of novel chemical entities is paramount in the fields of chemical research and drug development. This guide provides a comparative analysis of X-ray crystallography against other key analytical techniques for the structural confirmation of 2-Quinoxalinethiol, a heterocyclic compound of significant interest. While specific crystallographic data for this compound is not publicly available, this guide furnishes researchers with the foundational knowledge and methodologies to approach its structural characterization, drawing upon established principles and data from analogous quinoxaline derivatives.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural confirmation.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, a suite of spectroscopic techniques is essential for a comprehensive characterization, especially when suitable crystals are unattainable. These methods probe different aspects of the molecule's structure and are invaluable for routine analysis and for compounds that are difficult to crystallize.

Comparison of Analytical Techniques for Structural Confirmation

The following table summarizes the capabilities of X-ray crystallography in comparison to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural analysis of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships.[1]Presence of functional groups (e.g., C=N, C-S, N-H).Molecular weight, elemental composition (HRMS), fragmentation pattern.[2]
Sample Requirements Single crystal of sufficient size and quality.Soluble sample in a suitable deuterated solvent.Solid or liquid sample.Small amount of sample, can be in solution or solid state.
Definitive Structure Yes, provides unambiguous 3D structure.Often provides definitive structure, but can be ambiguous for complex isomers.No, provides functional group information only.No, provides mass and fragmentation, not full 3D structure.
Throughput Low, crystal growth can be time-consuming.High, rapid analysis for routine checks.High, very rapid analysis.High, rapid analysis.
Limitations Requires a suitable single crystal, which can be challenging to obtain.Isomers can sometimes be difficult to distinguish; complex spectra may require advanced techniques.Provides limited information on the overall molecular skeleton.Isomers often have identical masses and require tandem MS for differentiation.

Experimental Protocols

Single-Crystal X-ray Crystallography (Generalized Protocol)

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a specific temperature, typically using a diffractometer equipped with a monochromatic X-ray source. The diffraction spots are collected on a detector, and their intensities and positions are used to determine the unit cell parameters and the electron density map of the crystal. From this map, the atomic positions are determined and refined to generate the final crystal structure.

Spectroscopic Characterization

The following protocols outline the general procedures for acquiring spectroscopic data for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations.[3]

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a solution.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound, such as the C=N stretching of the quinoxaline ring, the C-S stretching, and the N-H stretching if the thiol tautomer is present in the solid state.

Mass Spectrometry (MS) [2]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[2] Fragmentation patterns can be studied using techniques like tandem mass spectrometry (MS/MS).

  • Data Analysis: Analyze the mass spectrum to determine the molecular weight of the compound and use the fragmentation pattern to support the proposed structure.

Visualizing the Workflow

The following diagrams illustrate the general workflow for structural confirmation and the interplay between different analytical techniques.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Final Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Initial Characterization XRay Single-Crystal X-ray Crystallography Purification->XRay If suitable crystals obtained Structure Confirmed Structure Spectroscopy->Structure Structural Hypothesis XRay->Structure Unambiguous Confirmation

Caption: General workflow for the structural confirmation of a synthesized compound.

Analytical Techniques Interplay MS Mass Spectrometry (Molecular Weight, Formula) Structure Structural Elucidation MS->Structure IR IR Spectroscopy (Functional Groups) IR->Structure NMR NMR Spectroscopy (Connectivity, Stereochemistry) NMR->Structure XRay X-ray Crystallography (3D Structure) Structure->XRay Final Confirmation

Caption: Interplay of analytical techniques in structural elucidation.

References

In Vitro Evaluation of 2-Quinoxalinethiol Derivatives Against MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health, necessitating the urgent development of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, quinoxaline derivatives have demonstrated significant antibacterial activity. This guide provides a comparative analysis of the in vitro efficacy of 2-quinoxalinethiol derivatives against MRSA, with a particular focus on the well-studied compound 3-hydrazinoquinoxaline-2-thiol.

Performance Comparison of Quinoxaline Derivatives

While comprehensive studies directly comparing a wide range of this compound derivatives are limited, extensive research on 3-hydrazinoquinoxaline-2-thiol (3HL/3HT) has revealed its potent anti-MRSA activity, especially when used in combination with existing antibiotics. The following tables summarize the available quantitative data on the anti-MRSA performance of this lead compound and other quinoxaline derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-Hydrazinoquinoxaline-2-Thiol (3HL/3HT) Against MRSA
MRSA StrainsMIC of 3HL/3HT (µg/mL)Reference
23 Clinical Isolates16 - 32[1]
22 Clinical Isolates8 - 64[2]
60 Clinical Isolates1 - 4 (for a quinoxaline derivative)[3]
Table 2: Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol (3HL/3HT) in Combination with Antibiotics Against MRSA
CombinationMRSA StrainsMIC of 3HL/3HT (µg/mL)MIC of Antibiotic (µg/mL)Fold Reduction in Antibiotic MICFractional Inhibitory Concentration Index (FICI)InteractionReference
3HL + Vancomycin23 Clinical IsolatesNot specified0.06 - 1 (from 0.25 - 1)Up to 16-fold0.236 - 0.5Synergy[1]
3HT + Penicillin22 Clinical Isolates4 - 324 - 64 (from 128 - 1024)Up to 64-fold< 0.5Synergy[2][4]
3HT + Thymoquinone22 Clinical Isolates0.25 - 8 (from 16 - 32)0.125 - 32 (from 8 - 128)4 to 128-fold< 0.5Synergy[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives against MRSA.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is commonly employed for this purpose.[3]

Procedure:

  • Preparation of Bacterial Inoculum: MRSA isolates are cultured on a suitable medium, such as Mueller-Hinton agar, and incubated. The turbidity of the bacterial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration in the microtiter plate.

  • Serial Dilution of Test Compounds: The this compound derivatives and control antibiotics are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Checkerboard Assay for Synergy Testing

The checkerboard assay is utilized to evaluate the interaction between two antimicrobial agents, in this case, a this compound derivative and a conventional antibiotic. This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction.

Procedure:

  • Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of the this compound derivative along the x-axis and the antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Each well is inoculated with a standardized MRSA suspension.

  • Incubation: The plate is incubated under the same conditions as the MIC assay.

  • FICI Calculation: The FICI is calculated for each combination that inhibits bacterial growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

Mechanism of Action and Signaling Pathways

The antibacterial mechanism of quinoxaline derivatives against MRSA is multifaceted. A primary target is the Penicillin-Binding Protein 2a (PBP2a), an enzyme crucial for the synthesis of the bacterial cell wall.[2] MRSA's resistance to beta-lactam antibiotics is conferred by the mecA gene, which encodes for PBP2a. This altered PBP has a low affinity for beta-lactams, allowing the bacterium to continue cell wall synthesis even in the presence of these drugs.[2]

Some quinoxaline derivatives are believed to inhibit PBP2a, thereby disrupting peptidoglycan cross-linking and compromising the integrity of the bacterial cell wall.[5] Additionally, broader studies on quinoxalines suggest other mechanisms may also be at play, including DNA intercalation and the induction of reactive oxygen species (ROS), leading to cellular damage.[2][4]

Experimental Workflow for Anti-MRSA Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anti-MRSA Testing cluster_moa Mechanism of Action Studies cluster_conclusion Conclusion synthesis Synthesis of this compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic Test Compounds checkerboard Synergy Testing (Checkerboard Assay) characterization->checkerboard Test Compounds mic_result Determine MIC values mic->mic_result fici_result Calculate FICI values checkerboard->fici_result pbp2a_assay PBP2a Binding/Inhibition Assay mic_result->pbp2a_assay fici_result->pbp2a_assay pbp2a_result Assess PBP2a inhibition pbp2a_assay->pbp2a_result membrane_perm Membrane Permeability Assay membrane_result Evaluate membrane damage membrane_perm->membrane_result ros_detection ROS Detection Assay ros_result Measure ROS production ros_detection->ros_result conclusion Identify Lead Compounds & Synergistic Combinations pbp2a_result->conclusion membrane_result->conclusion ros_result->conclusion

Caption: Experimental workflow for the evaluation of this compound derivatives against MRSA.

Proposed Mechanism of Action: Inhibition of PBP2a

G cluster_cell MRSA Cell cluster_wall Cell Wall Synthesis udp_mur UDP-MurNAc- pentapeptide lipid_ii Lipid II udp_mur->lipid_ii Translocase peptidoglycan Nascent Peptidoglycan lipid_ii->peptidoglycan Transglycosylase pbp2a PBP2a (Transpeptidase) peptidoglycan->pbp2a Cross-linking crosslinked_pg Cross-linked Peptidoglycan (Stable Cell Wall) pbp2a->crosslinked_pg inhibition Inhibition lysed_cell Cell Wall Instability & Bacterial Lysis derivative This compound Derivative derivative->pbp2a

Caption: Inhibition of PBP2a-mediated peptidoglycan cross-linking by this compound derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Quinoxalinethiol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of 2-Quinoxalinethiol, a compound that requires careful management due to its chemical properties. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Body Protection: A laboratory coat or apron should be worn.

  • Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2][3].

Step-by-Step Disposal Protocol

The disposal of this compound, like other thiol-containing compounds, should be approached systematically to ensure safety and compliance with hazardous waste regulations.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container[2][4].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container[2]. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream[5][6].

2. Decontamination of Labware:

  • Glassware and other reusable equipment that have come into contact with this compound should be decontaminated.

  • A common method for oxidizing residual thiols is to rinse and submerge the labware in a bleach solution within a fume hood[3][5]. The oxidation reaction can be slow, so soaking for at least 24 hours may be necessary[6].

  • The used bleach solution should then be collected and disposed of as hazardous waste[6].

3. Management of Contaminated Disposables:

  • Disposable items such as gloves, paper towels, and septa that are contaminated with this compound should be enclosed in a zip-lock bag and placed in a designated solid hazardous waste container[3][6].

4. Storage Pending Disposal:

  • Store all hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Ensure containers are kept tightly closed and are not leaking[1].

5. Final Disposal:

  • The ultimate disposal of this compound waste should be handled by a licensed and approved hazardous waste disposal facility[4]. High-temperature incineration is a common and appropriate method for such organic compounds[4].

  • Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains[4][7].

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes general recommendations for handling malodorous thiol compounds.

ParameterRecommendationSource
Labware Decontamination Submerge in a bleach solution for at least 24 hours.[6]
Small Spills Absorb with appropriate material, then wipe the area with a bleach solution.[3]
Waste Labeling Clearly label with "Hazardous Waste" and the chemical name.[5][6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Segregate Waste Streams A->B C Solid Waste Collection (Contaminated consumables) B->C D Liquid Waste Collection (Solutions) B->D E Decontaminate Labware (Bleach solution soak) B->E G Label All Waste Containers ('Hazardous Waste', Chemical Name) C->G D->G F Collect Decontamination Waste E->F F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal (Licensed Facility) H->I J End: Proper Disposal Complete I->J

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Quinoxalinethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for the handling and disposal of 2-Quinoxalinethiol. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Hazard Identification for this compound

Hazard StatementGHS ClassificationSignal Word
H315: Causes skin irritationSkin Irritation Cat. 2Warning
H319: Causes serious eye irritationEye Irritation Cat. 2AWarning
H335: May cause respiratory irritationSTOT SE Cat. 3Warning
H302: Harmful if swallowedAcute Toxicity, Oral Cat. 4Warning
H312: Harmful in contact with skinAcute Toxicity, Dermal Cat. 4Warning
H332: Harmful if inhaledAcute Toxicity, Inhaled Cat. 4Warning

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Chemical safety goggles or a face shield are mandatory.[2]
Skin Chemical-resistant gloves (Nitrile or Neoprene) and a lab coat must be worn.[2] Ensure gloves are inspected before use and removed carefully to avoid skin contact.[3]
Body A chemically resistant lab coat or apron should be worn.[2]
Respiratory All work must be conducted in a certified chemical fume hood.[2] If there is a risk of dust generation, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4]

Step-by-Step Operational Plan for Safe Handling

This section outlines the procedural workflow for handling this compound from receipt to disposal, designed to minimize exposure and prevent contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The container must be kept tightly closed.[2]

Experimental Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned correctly. Prepare all required equipment and reagents in advance to minimize time spent handling the chemical.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing boat and clean spatulas. Avoid generating dust.[2]

  • Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and any potential sources of release (e.g., condenser outlets) are properly vented or connected to a scrubbing system, especially if heating.

Spill and Emergency Procedures
  • Minor Spill: For a small spill contained within the fume hood, use an absorbent material to collect the substance. Place the contaminated absorbent in a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent and then with soap and water.

  • Major Spill: In the event of a larger spill, evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean it up without appropriate training and equipment.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[2] Seek immediate medical attention.

Comprehensive Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Solid Waste Disposal
  • Collection: All solid waste, including contaminated gloves, weighing boats, and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "this compound".

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area until it is collected by certified waste disposal personnel.

Liquid Waste Disposal
  • Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated before washing. This can be achieved by rinsing with a suitable solvent and then soaking in a bleach solution to oxidize the thiol group. This process should be carried out within a fume hood.

  • Labeling and Storage: As with solid waste, the liquid waste container must be clearly labeled and stored in the designated hazardous waste accumulation area.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key stages of the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_decon Decontamination cluster_waste Waste Management cluster_disposal Final Disposal prep_ppe Don PPE weigh Weighing & Transfer prep_ppe->weigh prep_fume_hood Verify Fume Hood prep_fume_hood->weigh experiment Experimental Use weigh->experiment decon_equip Decontaminate Equipment experiment->decon_equip solid_waste Solid Waste Collection experiment->solid_waste liquid_waste Liquid Waste Collection experiment->liquid_waste decon_equip->solid_waste label_waste Label Waste Containers solid_waste->label_waste liquid_waste->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Certified Disposal store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.